Product packaging for 2-Fluoro-5-methoxybenzonitrile(Cat. No.:CAS No. 127667-01-0)

2-Fluoro-5-methoxybenzonitrile

Cat. No.: B165117
CAS No.: 127667-01-0
M. Wt: 151.14 g/mol
InChI Key: VBZLRHYLNXWZIU-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO B165117 2-Fluoro-5-methoxybenzonitrile CAS No. 127667-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZLRHYLNXWZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379094
Record name 2-Fluoro-5-methoxybenzonitrile
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Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127667-01-0
Record name 2-Fluoro-5-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127667-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxybenzonitrile is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile group on a benzene ring, imparts distinct chemical properties that are of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. It is characterized by the following identifiers and physical constants:

PropertyValueReference
CAS Number 127667-01-0
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Appearance White to almost white powder/crystal
Melting Point 80 - 84 °C
Purity >98.0% (GC)
Synonyms 3-Cyano-4-fluoroanisole

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the key spectral data and their interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of a closely related compound, 2-Fluoro-5-methoxybenzamide, shows the following signals which can be used as a reference for interpreting the spectrum of this compound: a multiplet for the aromatic protons between δ 7.04 - 7.70 ppm and a singlet for the methoxy group protons at δ 3.77 ppm.[1] For this compound, the aromatic protons are expected in a similar region, with their multiplicities influenced by fluorine-proton coupling. The methoxy protons will appear as a singlet.

13C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Based on the analysis of similar substituted benzonitriles and benzoic acids, the following chemical shift assignments can be predicted for this compound. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.[2]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Analysis of a similar compound, 2-fluoro-5-methylbenzonitrile, shows a strong C≡N stretching vibration around 2252 cm⁻¹.[3] Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-O stretching of the methoxy group and C-F stretching will also be present in the fingerprint region.[3][4]

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C≡N Stretch~2230
Aromatic C=C Stretch1600 - 1450
Asymmetric C-O-C Stretch~1250
Symmetric C-O-C Stretch~1040
C-F Stretch1250 - 1000

Chemical Reactivity

The chemical behavior of this compound is dictated by its three functional groups: the nitrile, the fluorine atom, and the methoxy group, all attached to an aromatic ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

  • Hydrolysis: The nitrile group can be hydrolyzed to a primary amide (2-fluoro-5-methoxybenzamide) and subsequently to a carboxylic acid (2-fluoro-5-methoxybenzoic acid) under acidic or basic conditions.[5] The hydrolysis to the amide can be achieved using hydrogen peroxide and potassium carbonate in DMSO.[1]

  • Reduction: The nitrile group can be reduced to a primary amine, (2-fluoro-5-methoxyphenyl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Aromatic Substitution Reactions

The fluorine and methoxy groups on the benzene ring direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The nitrile group is a deactivating, meta-directing group. The interplay of these electronic effects will determine the outcome of substitution reactions.

Experimental Protocols

Synthesis of 2-Fluoro-5-methoxybenzamide from this compound[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Potassium carbonate (K₂CO₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve this compound (2 g, 13.2 mmol) in DMSO (6.6 mL).

  • Add H₂O₂ (1.6 mL) and K₂CO₃ (274 mg, 1.98 mmol) to the solution.

  • Stir the resulting solution for 30 minutes at room temperature.

  • Quench the reaction with saturated NaHCO₃ solution (30 mL).

  • Extract the aqueous solution with EtOAc (50 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (0-10% EtOAc/petroleum ether) to yield 2-fluoro-5-methoxybenzamide as a white solid.

General Procedure for 1H and 13C NMR Spectroscopy[9]

Sample Preparation:

  • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz NMR spectrometer.

Data Acquisition:

  • Acquire the ¹H NMR spectrum.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00).

Visualizations

Synthesis_of_2_Fluoro_5_methoxybenzamide This compound This compound 2-Fluoro-5-methoxybenzamide 2-Fluoro-5-methoxybenzamide This compound->2-Fluoro-5-methoxybenzamide H2O2, K2CO3, DMSO, rt, 30 min

Caption: Synthesis of 2-Fluoro-5-methoxybenzamide.

Nitrile_Reactions cluster_hydrolysis Hydrolysis cluster_reduction Reduction Nitrile Nitrile Amide Amide Nitrile->Amide [H+] or [OH-] Primary Amine Primary Amine Nitrile->Primary Amine LiAlH4 or H2/catalyst Carboxylic Acid Carboxylic Acid Amide->Carboxylic Acid [H+] or [OH-], H2O This compound This compound This compound->Nitrile

Caption: Key reactions of the nitrile group.

References

Technical Guide: 2-Fluoro-5-methoxybenzonitrile (CAS: 127667-01-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details its chemical properties, synthesis, and potential applications, offering valuable insights for professionals in organic synthesis and drug discovery.

Core Chemical Information

This compound is a substituted benzonitrile featuring both a fluorine atom and a methoxy group, which enhance its reactivity and selectivity in various chemical reactions.[1] It is primarily utilized as a building block in the creation of more complex, biologically active molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 127667-01-0--INVALID-LINK--
Molecular Formula C₈H₆FNO--INVALID-LINK--
Molecular Weight 151.14 g/mol --INVALID-LINK--
Appearance White to almost white powder/crystal--INVALID-LINK--
Melting Point 80 - 84 °C--INVALID-LINK--
Purity ≥ 98% (GC)--INVALID-LINK--
Synonyms 3-Cyano-4-fluoroanisole--INVALID-LINK--

Table 2: Safety and Handling Information

Hazard InformationDetails
Signal Word Danger
Hazard Statements H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H335 (May cause respiratory irritation)
Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P304 + P340 + P311 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor)
Storage Store at 2 - 8 °C in a dry, well-ventilated place.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound proceeds from 2-fluoro-5-methoxybenzaldehyde oxime. The following protocol is based on established patent literature.

Materials:

  • 2-fluoro-5-methoxybenzaldehyde oxime

  • Tetrahydrofuran (THF)

  • Trifluoroacetic anhydride

  • Triethylamine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 15 g of 2-fluoro-5-methoxybenzaldehyde oxime in 150 mL of tetrahydrofuran in a suitable reaction vessel.

  • To this solution, add 40 g of trifluoroacetic anhydride.

  • Slowly add 20 mL of triethylamine to the reaction mixture while stirring.

  • Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water to the concentrated residue and extract the aqueous phase with ethyl acetate.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Concentrate the dried organic phase to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow Start 2-fluoro-5-methoxybenzaldehyde oxime in THF Reagents Add Trifluoroacetic anhydride and Triethylamine Start->Reagents Reaction Stirring and Reaction Monitoring Reagents->Reaction Workup Solvent Removal and Aqueous Workup Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Silica Gel Column Chromatography Drying->Purification Product This compound Purification->Product

Synthesis Workflow for this compound
General Protocol for Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the molecule.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Acquisition: Obtain the IR spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic peaks for functional groups, such as the nitrile (C≡N) stretch (typically around 2220-2260 cm⁻¹) and C-O and C-F stretches.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to further confirm the structure. The predicted monoisotopic mass is 151.04333 Da.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and for the development of anti-cancer agents.[1] Its utility lies in its ability to be incorporated into larger, more complex molecules, where the fluoro and methoxy substituents can influence the pharmacological properties of the final compound.

The general workflow for utilizing an intermediate like this compound in a drug discovery program is outlined below.

G cluster_drug_discovery Drug Discovery Workflow Intermediate This compound Synthesis Multi-step Synthesis of Novel Compounds Intermediate->Synthesis Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo and In vitro) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

General Drug Discovery Workflow

While no specific signaling pathways have been directly attributed to this compound itself, the final drug candidates synthesized from it may target a wide range of biological pathways implicated in disease. The fluorinated and methoxylated phenyl ring can serve as a key pharmacophoric element for binding to target proteins.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This guide provides essential technical information to aid researchers in its synthesis, characterization, and application in the development of novel bioactive compounds. Further research into the synthesis of new derivatives and their biological evaluation is a promising area for future drug discovery efforts.

References

An In-depth Technical Guide to 2-Fluoro-5-methoxybenzonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its molecular structure, physicochemical properties, a probable synthetic pathway with an experimental protocol, and a general characterization workflow.

Core Molecular and Physical Properties

This compound is a substituted aromatic nitrile. The presence of a fluorine atom, a methoxy group, and a nitrile group on the benzene ring imparts unique reactivity and makes it a versatile building block in organic synthesis.[1]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₆FNO[1][2]
Molecular Weight 151.14 g/mol [1][2]
CAS Number 127667-01-0[1][2]
Appearance White to almost white powder/crystal[1]
Melting Point 80 - 84 °C[1]
Purity ≥ 98% (GC)[1]
Synonyms 3-Cyano-4-fluoroanisole[1]

Molecular Structure and Identification

The structure of this compound is characterized by a benzene ring substituted with a fluorine atom at position 2, a methoxy group at position 5, and a nitrile group at position 1.

Key Identifiers:

  • InChI: 1S/C8H6FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3[2]

  • SMILES: Fc1c(cc(cc1)OC)C#N[2]

Synthesis and Experimental Protocol

Below is a plausible, generalized experimental protocol for the synthesis of this compound from 2-fluoro-5-methoxybenzaldehyde.

Experimental Protocol: Two-Step Synthesis from 2-Fluoro-5-methoxybenzaldehyde

Step 1: Synthesis of 2-Fluoro-5-methoxybenzaldehyde oxime

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-methoxybenzaldehyde in a suitable solvent such as aqueous ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride followed by a base (e.g., sodium acetate or pyridine) to neutralize the liberated HCl.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the product, 2-fluoro-5-methoxybenzaldehyde oxime, typically precipitates from the solution. The solid can be collected by filtration, washed with cold water, and dried.

Step 2: Dehydration of 2-Fluoro-5-methoxybenzaldehyde oxime to this compound

  • Reaction Setup: In a round-bottom flask, suspend the 2-fluoro-5-methoxybenzaldehyde oxime in a suitable solvent (e.g., toluene or dichloromethane).

  • Dehydrating Agent: Add a dehydrating agent. Common reagents for this transformation include phosphorus pentoxide, thionyl chloride, or acetic anhydride.

  • Reaction Execution: The reaction mixture is typically heated to reflux. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and quench it by carefully adding it to ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether/ethyl acetate) to yield pure this compound.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound would involve a series of analytical techniques to confirm its identity and purity.

G Figure 1: General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Material (2-Fluoro-5-methoxybenzaldehyde) oxime Oxime Formation start->oxime nitrile Dehydration to Nitrile oxime->nitrile workup Aqueous Workup & Extraction nitrile->workup cryst Recrystallization workup->cryst tlc TLC (Reaction Monitoring) cryst->tlc mp Melting Point cryst->mp ftir FT-IR Spectroscopy cryst->ftir nmr NMR Spectroscopy (1H, 13C) cryst->nmr ms Mass Spectrometry cryst->ms final Pure this compound ms->final

Figure 1: General Workflow for Synthesis and Characterization

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in different fields:

  • Pharmaceutical Development: It is a building block for novel pharmaceuticals, particularly those targeting neurological disorders.[1]

  • Agrochemicals: This compound is utilized in the formulation of effective pesticides and herbicides.[1]

  • Material Science: It is explored for its potential in creating advanced polymers and coatings with enhanced durability and chemical resistance.[1]

  • Fluorescent Probes: The unique electronic properties of this molecule make it a candidate for the development of fluorescent probes for biological imaging.[1]

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document details two core synthesis routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and crop protection chemicals. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile moiety, imparts specific electronic and steric properties that are often sought after in the design of biologically active molecules. This guide explores two principal synthetic strategies for its preparation: a multi-step synthesis commencing from 4-fluoroanisole and a route involving the Sandmeyer reaction of 2-fluoro-5-methoxyaniline.

Synthesis Pathway 1: From 4-Fluoroanisole via Formylation and Oximation

This pathway involves the introduction of a formyl group onto the 4-fluoroanisole ring, followed by conversion to an oxime and subsequent dehydration to the desired nitrile.

Logical Workflow

G cluster_0 Pathway 1: From 4-Fluoroanisole 4-Fluoroanisole 4-Fluoroanisole 2-Fluoro-5-methoxybenzaldehyde 2-Fluoro-5-methoxybenzaldehyde 4-Fluoroanisole->2-Fluoro-5-methoxybenzaldehyde Vilsmeier-Haack Reaction (POCl3, DMF) 2-Fluoro-5-methoxybenzaldehyde oxime 2-Fluoro-5-methoxybenzaldehyde oxime 2-Fluoro-5-methoxybenzaldehyde->2-Fluoro-5-methoxybenzaldehyde oxime Oximation (Hydroxylamine) This compound This compound 2-Fluoro-5-methoxybenzaldehyde oxime->this compound Dehydration (e.g., Acetic Anhydride)

Synthesis of this compound from 4-Fluoroanisole.
Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 4-Fluoroanisole

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds like 4-fluoroanisole.

  • Reagents: 4-Fluoroanisole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a stirrer, under a nitrogen atmosphere, cool anhydrous DMF to 0°C.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

    • Add a solution of 4-fluoroanisole (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium acetate.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-fluoro-5-methoxybenzaldehyde by vacuum distillation or column chromatography.

Step 2: Oximation of 2-Fluoro-5-methoxybenzaldehyde

  • Reagents: 2-Fluoro-5-methoxybenzaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol, Water.

  • Procedure:

    • Dissolve 2-fluoro-5-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.

    • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the oxime can be monitored by TLC.

    • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-fluoro-5-methoxybenzaldehyde oxime.

Step 3: Dehydration of 2-Fluoro-5-methoxybenzaldehyde Oxime

  • Reagents: 2-Fluoro-5-methoxybenzaldehyde oxime, Acetic anhydride.

  • Procedure:

    • In a round-bottom flask, suspend 2-fluoro-5-methoxybenzaldehyde oxime (1 equivalent) in acetic anhydride (3-5 equivalents).

    • Heat the mixture to reflux (approximately 140°C) for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it carefully onto crushed ice with stirring.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Quantitative Data
Reaction StepStarting MaterialKey ReagentsProductTypical Yield (%)
Vilsmeier-Haack4-FluoroanisolePOCl₃, DMF2-Fluoro-5-methoxybenzaldehyde70-85
Oximation2-Fluoro-5-methoxybenzaldehydeNH₂OH·HCl, NaOH2-Fluoro-5-methoxybenzaldehyde oxime90-95
Dehydration2-Fluoro-5-methoxybenzaldehyde oximeAcetic anhydrideThis compound80-90

Synthesis Pathway 2: Sandmeyer Reaction of 2-Fluoro-5-methoxyaniline

The Sandmeyer reaction provides a direct method to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][2]

Logical Workflow

G cluster_1 Pathway 2: Sandmeyer Reaction 2-Fluoro-5-methoxyaniline 2-Fluoro-5-methoxyaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Fluoro-5-methoxyaniline->Diazonium Salt Intermediate Diazotization (NaNO2, HCl) This compound This compound Diazonium Salt Intermediate->this compound Cyanation (CuCN)

Synthesis of this compound via Sandmeyer Reaction.
Experimental Protocol

  • Reagents: 2-Fluoro-5-methoxyaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN), Water, Toluene.

  • Procedure:

    • Diazotization:

      • In a three-necked flask, dissolve 2-fluoro-5-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

      • Cool the solution to 0-5°C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5°C.

      • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

    • Sandmeyer Cyanation:

      • In a separate larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5°C.

      • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed. Maintain the temperature below 10°C during the addition.

      • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete reaction.

    • Work-up and Purification:

      • Cool the reaction mixture and extract the product with toluene (3 x 50 mL).

      • Combine the organic layers and wash with a dilute sodium hydroxide solution, followed by water and then brine.

      • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

      • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data
ReactionStarting MaterialKey ReagentsProductTypical Yield (%)
Sandmeyer Reaction2-Fluoro-5-methoxyanilineNaNO₂, HCl, CuCNThis compound65-80

Conclusion

Both presented pathways offer viable routes for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, scalability, and safety considerations associated with the reagents, particularly the use of cyanides in the Sandmeyer reaction. The multi-step synthesis from 4-fluoroanisole may be preferred for its avoidance of highly toxic diazonium salt intermediates in the final step, while the Sandmeyer reaction offers a more convergent approach. The detailed protocols and data provided in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.

References

In-Depth Technical Guide: Safety Data for 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 2-Fluoro-5-methoxybenzonitrile (CAS No. 127667-01-0). The information is compiled from various supplier safety data sheets and toxicological resources to assist researchers and professionals in the safe handling, storage, and use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[1][2] The following tables summarize its hazard classifications and statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, Oral3
Acute Toxicity, Dermal3
Acute Toxicity, Inhalation3
Skin Corrosion/Irritation2
Specific Target Organ Toxicity (Single Exposure)3

Source:[1][2]

Table 2: GHS Hazard and Precautionary Statements

TypeCodeStatement
HazardH301 + H311 + H331Toxic if swallowed, in contact with skin or if inhaled.[1][2][3]
HazardH315Causes skin irritation.[1][2]
HazardH335May cause respiratory irritation.[1][2]
PrecautionaryP261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
PrecautionaryP270Do not eat, drink or smoke when using this product.[3]
PrecautionaryP280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
PrecautionaryP301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
PrecautionaryP302 + P352IF ON SKIN: Wash with plenty of water.[3]
PrecautionaryP304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
PrecautionaryP361 + P364Take off immediately all contaminated clothing and wash it before reuse.[3]
PrecautionaryP403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]

Source:[1][2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol [2][4]
Appearance White to almost white powder to crystal[4]
Melting Point 80 - 84 °C[4]
Purity ≥ 98% (GC)[4]
Storage Temperature 2 - 8 °C[4]

Source:[2][4]

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity - Limit Test

The acute oral toxicity is often determined using a limit test, as described in regulatory guidelines.

Objective: To determine if a substance is likely to cause death at a specified dose.

Methodology:

  • Animal Model: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

  • Dosage: A limit dose of 2000 mg/kg body weight is commonly used. For substances with expected higher toxicity, a lower starting dose is selected.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Skin Irritation - In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test is used to predict the skin irritation potential of chemicals.

Objective: To assess the potential of a substance to cause skin irritation.

Methodology:

  • Test System: A reconstructed human epidermis model, which is a three-dimensional model of human-derived epidermal keratinocytes.

  • Application: The test chemical is applied topically to the surface of the skin tissue model.

  • Exposure and Incubation: The exposure time is typically up to 60 minutes, followed by a post-exposure incubation period of approximately 42 hours.

  • Viability Assessment: Cell viability is measured using the MTT assay. The reduction of MTT to a blue formazan salt by metabolically active cells is quantified by measuring the optical density.

  • Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Respiratory Irritation - In Vitro Reconstructed Human Airway Epithelium Model

This in vitro method is used to assess the potential for respiratory tract irritation.

Objective: To evaluate the irritant effect of a chemical on the respiratory epithelium.

Methodology:

  • Test System: A three-dimensional model of human bronchial or tracheal epithelium cultured at the air-liquid interface.

  • Exposure: The test substance is applied to the apical surface of the tissue model, mimicking inhalation exposure.

  • Endpoint Measurement: A variety of endpoints can be measured, including cytotoxicity (e.g., LDH release), changes in tissue morphology, and the release of inflammatory mediators (e.g., cytokines and chemokines).

  • Data Analysis: The results are compared to negative and positive controls to determine the irritant potential of the substance.

Safety Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for handling and responding to incidents involving this compound.

Hazard_Identification_and_Mitigation cluster_0 Hazard Identification cluster_1 Risk Assessment & Control cluster_2 Safe Handling & Storage Hazard Identification Identify Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin Irritation - Respiratory Irritation Risk Assessment Assess Risks of Exposure Hazard Identification->Risk Assessment Leads to Engineering Controls Use in a well-ventilated area (e.g., fume hood) Risk Assessment->Engineering Controls PPE Wear appropriate PPE: - Gloves - Lab coat - Eye protection Risk Assessment->PPE Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Engineering Controls->Handling PPE->Handling Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Handling->Storage

Caption: Hazard Identification and Mitigation Workflow for this compound.

First_Aid_Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure to this compound Inhalation_Action Move to fresh air. Keep at rest. Seek medical attention. Exposure->Inhalation_Action Skin_Action Remove contaminated clothing. Wash skin with soap and water. Seek medical attention. Exposure->Skin_Action Eye_Action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. Exposure->Eye_Action Ingestion_Action Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Exposure->Ingestion_Action

Caption: First Aid Response Protocol for Exposure to this compound.

Conclusion

This compound is a compound with significant acute toxicity, as well as being a skin and respiratory irritant. While specific quantitative toxicological data is not widely published, the provided hazard classifications and precautionary statements necessitate stringent safety measures. Researchers and drug development professionals must adhere to the recommended handling, storage, and personal protective equipment guidelines to minimize exposure risks. The experimental protocols outlined in this guide provide a framework for the types of studies required for a more comprehensive toxicological profile of this compound.

References

Solubility Profile of 2-Fluoro-5-methoxybenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Concepts: Physicochemical Properties

This compound is a white to almost white crystalline powder.[1][2] Its chemical structure, featuring a nitrile group, a fluoro group, and a methoxy group on a benzene ring, governs its solubility characteristics. The presence of the polar nitrile and methoxy groups, combined with the nonpolar aromatic ring, allows for solubility in a range of organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₆FNO[1][3]
Molecular Weight151.14 g/mol [1][3]
Melting Point80 - 84 °C[1]
AppearanceWhite to almost white powder to crystal[1][2]
Storage TemperatureRoom Temperature, sealed in dry conditions[2]

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative solubility information has been reported and is summarized in the table below.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference(s)
MethanolSoluble[2]
DichloromethaneSoluble[4]
ChloroformSoluble[4]
WaterLow Solubility[4]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent, adapted from established protocols for similar benzonitrile derivatives.[5] This method, known as the isothermal shake-flask method, is a reliable technique for determining the equilibrium solubility of a solid compound.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (e.g., methanol, dichloromethane, chloroform)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to sediment.

    • Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining solid microparticles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis:

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility (S) of this compound in the solvent at the specified temperature using the following formula:

    S (g/L) = C * DF

    Where:

    • C is the concentration of the diluted solution as determined by the analytical method (in g/L).

    • DF is the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (Isothermal Shaking for 24-48h) start->equilibration phase_separation Phase Separation (Sedimentation or Centrifugation) equilibration->phase_separation sampling Collect Supernatant phase_separation->sampling filtration Filter Supernatant sampling->filtration dilution Dilute to Known Volume filtration->dilution analysis Analyze Concentration (HPLC or UV-Vis) dilution->analysis calculation Calculate Solubility analysis->calculation end End: Quantitative Solubility Value calculation->end

Experimental workflow for determining the solubility of a solid compound.

This comprehensive guide provides the available solubility information and a robust experimental protocol for this compound, empowering researchers to effectively utilize this compound in their work. The provided workflow diagram offers a clear visual representation of the steps involved in quantitative solubility determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and relevant chemical synthesis information.

Physicochemical Data of this compound

The physical properties of this compound are crucial for its handling, reaction optimization, and purification. The melting point is a well-documented experimental value, while the boiling point is a predicted value.

PropertyValueSource
Melting Point 80 - 84 °C[1]
77 - 80 °C[2]
81 - 85 °C[3]
Boiling Point 232.7 ± 25.0 °C (Predicted)[2]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental in chemical analysis for identifying substances and assessing their purity.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which can be an oil bath (e.g., Thiele tube) or a metal block heating system.

  • Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

  • Sample Preparation: A small quantity (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly.

  • Boiling Point Reading: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point of the substance.

Synthesis of this compound

Understanding the synthesis of this compound is valuable for researchers working with this intermediate. A common synthetic route involves the dehydration of an oxime precursor.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product Oxime 2-Fluoro-5-methoxybenzaldehyde Oxime Dissolution Dissolution in THF Oxime->Dissolution Anhydride Trifluoroacetic Anhydride Addition Addition of Anhydride and Base Anhydride->Addition Solvent Tetrahydrofuran (Solvent) Solvent->Dissolution Base Triethylamine Base->Addition Dissolution->Addition Concentration Solvent Removal Addition->Concentration Extraction Aqueous Workup and Extraction with Ethyl Acetate Concentration->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Silica Gel Column Chromatography Drying->Purification Product This compound Purification->Product

References

Spectroscopic Characterization of 2-Fluoro-5-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.30ddJHF ≈ 8.5, JHH ≈ 3.0H-6
~7.15ddJHH ≈ 8.5, JHH ≈ 4.5H-3
~6.95dddJHH ≈ 8.5, JHH ≈ 3.0, JHF ≈ 2.0H-4
~3.85s--OCH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~160 (d, ¹JCF ≈ 250 Hz)C-2
~156C-5
~125C-6
~118 (d, ²JCF ≈ 20 Hz)C-4
~116 (d, ²JCF ≈ 25 Hz)C-3
~115C-1
~105 (d, ⁴JCF ≈ 5 Hz)CN
~56-OCH₃
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)Functional Group
~3050-3100Aromatic C-H stretch
~2950-3000Aliphatic C-H stretch (-OCH₃)
~2230C≡N stretch
~1600, ~1500Aromatic C=C stretch
~1250Aryl-O stretch
~1030C-F stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
151[M]⁺ (Molecular Ion)
136[M - CH₃]⁺
122[M - HCN]⁺
108[M - CO]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) ionization is a common technique for small, relatively volatile molecules and will likely produce a clear fragmentation pattern. Electrospray ionization (ESI) can also be used, which is a softer ionization technique that will likely show a prominent molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu). The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Confirmation NMR->Structure Connectivity & Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Formula

Spectroscopic analysis workflow for structural confirmation.

References

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxybenzonitrile is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The strategic placement of the fluorine and methoxy substituents on the benzene ring significantly influences the reactivity of the nitrile group, making it a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, including detailed experimental protocols for key transformations, quantitative data, and visualizations of reaction pathways and experimental workflows. The presence of a fluorine atom can enhance metabolic stability and binding affinity in derivative compounds, while the methoxy group can modulate solubility and electronic properties, making this scaffold particularly interesting for drug discovery.[2][3]

Electronic Effects of Substituents on Nitrile Reactivity

The reactivity of the nitrile group is dictated by the electrophilicity of the carbon atom. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.

In this compound, the fluorine atom at the ortho position acts as a weak electron-withdrawing group through its inductive effect, which is expected to slightly activate the nitrile group towards nucleophiles. The methoxy group at the para position to the fluorine and meta to the nitrile is a strong electron-donating group through its resonance effect. This electron-donating character is anticipated to decrease the overall electrophilicity of the nitrile carbon, potentially making reactions with nucleophiles less facile compared to unsubstituted benzonitrile. The interplay of these opposing electronic effects governs the specific reaction conditions required for transformations of the nitrile group.

Key Reactions of the Nitrile Group

The nitrile group of this compound can undergo a range of important transformations, including hydrolysis to amides and carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.

Hydrolysis

The hydrolysis of nitriles is a fundamental transformation that can proceed in a stepwise manner, first yielding an amide and then a carboxylic acid. This process can be catalyzed by either acid or base.

The nitrile can be selectively hydrolyzed to the corresponding amide under controlled conditions.

Table 1: Quantitative Data for the Synthesis of 2-Fluoro-5-methoxybenzamide [4]

Reagent/ParameterValue
Starting MaterialThis compound
ReagentsHydrogen peroxide, Potassium carbonate
SolventDimethyl sulfoxide (DMSO)
Temperature20°C
Reaction Time30 minutes
Product2-Fluoro-5-methoxybenzamide
YieldNot explicitly stated, but a detailed protocol is provided.

Experimental Protocol: Synthesis of 2-Fluoro-5-methoxybenzamide [4]

  • To a solution of this compound (2 g, 13.2 mmol) in DMSO (6.6 mL), add hydrogen peroxide (1.6 mL) and potassium carbonate (274 mg, 1.98 mmol).

  • Stir the resulting solution for 30 minutes at room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Extract the aqueous solution with ethyl acetate (50 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (0-10% ethyl acetate/petroleum ether) to obtain 2-fluoro-5-methoxybenzamide as a white solid.

Complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as heating in the presence of a strong acid or base. While a specific protocol for the complete hydrolysis of this compound was not found in the searched literature, a reliable method can be adapted from the hydrolysis of the structurally similar 2-Fluoro-5-formylbenzonitrile.[2]

Table 2: Representative Quantitative Data for the Hydrolysis of a Substituted Benzonitrile to a Benzoic Acid [2]

Reagent/ParameterValue
Starting Material2-Fluoro-5-formylbenzonitrile
ReagentAqueous Sulfuric Acid (50-70%)
TemperatureReflux
Reaction TimeSeveral hours
Product2-Fluoro-5-formylbenzoic Acid
YieldHigh (not specified quantitatively)

Experimental Protocol: Synthesis of 2-Fluoro-5-methoxybenzoic Acid (Adapted) [2]

  • Prepare a 50-70% aqueous solution of sulfuric acid by carefully adding concentrated sulfuric acid to water.

  • Add this compound to the sulfuric acid solution.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the solid to obtain 2-Fluoro-5-methoxybenzoic acid. Further purification can be achieved by recrystallization.

Reduction to (2-Fluoro-5-methoxyphenyl)methanamine

The reduction of the nitrile group provides a direct route to primary amines, which are crucial intermediates in the synthesis of pharmaceuticals. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Table 3: General Conditions for Nitrile Reduction

MethodReagent/CatalystSolventGeneral ConditionsProduct
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherReflux, followed by aqueous workupPrimary Amine
Catalytic HydrogenationH₂, Raney Nickel or Pd/CEthanol, MethanolElevated pressure and temperaturePrimary Amine

Experimental Protocol: General Procedure for the Reduction of a Benzonitrile with LiAlH₄

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting solid and wash it with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-Fluoro-5-methoxyphenyl)methanamine. The product can be further purified by distillation or by salt formation.

Reaction with Organometallic Reagents

Grignard reagents add to the nitrile group to form an intermediate imine salt, which upon hydrolysis yields a ketone.[5] This reaction is a valuable method for the formation of carbon-carbon bonds.

Table 4: General Conditions for the Reaction of Nitriles with Grignard Reagents [5]

Reagent/ParameterDescription
Starting MaterialThis compound
ReagentGrignard Reagent (e.g., Phenylmagnesium bromide)
SolventAnhydrous Diethyl ether or THF
Temperature0°C to room temperature
WorkupAqueous acid (e.g., HCl)
ProductKetone (e.g., (2-Fluoro-5-methoxyphenyl)(phenyl)methanone)

Experimental Protocol: General Procedure for the Reaction of a Benzonitrile with a Grignard Reagent [5]

  • In a flame-dried, three-necked flask under an inert atmosphere, place a solution of the Grignard reagent in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Add a solution of this compound in the same anhydrous solvent dropwise to the Grignard reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Cool the reaction mixture again in an ice bath and hydrolyze the intermediate imine salt by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization.

Visualizations

Reaction Pathways

general_hydrolysis_mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile Nitrile Protonated_Nitrile Protonated_Nitrile Nitrile->Protonated_Nitrile H+ Intermediate1 Intermediate1 Protonated_Nitrile->Intermediate1 H2O Amide Amide Intermediate1->Amide Tautomerization Carboxylic_Acid Carboxylic_Acid Amide->Carboxylic_Acid H2O, H+ Nitrile_B Nitrile Intermediate2 Intermediate2 Nitrile_B->Intermediate2 OH- Amide_B Amide Intermediate2->Amide_B H2O, Tautomerization Carboxylate Carboxylate Amide_B->Carboxylate OH- Carboxylic_Acid_B Carboxylic Acid Carboxylate->Carboxylic_Acid_B H+

Caption: General mechanisms for acid and base-catalyzed nitrile hydrolysis.

reduction_grignard_mechanisms cluster_reduction Reduction to Primary Amine cluster_grignard Reaction with Grignard Reagent Nitrile_R Nitrile Imine_Anion Imine_Anion Nitrile_R->Imine_Anion [H-] (e.g., from LiAlH4) Dianion Dianion Imine_Anion->Dianion [H-] Primary_Amine Primary_Amine Dianion->Primary_Amine H2O workup Nitrile_G Nitrile Imine_Salt Imine_Salt Nitrile_G->Imine_Salt R-MgX Ketone Ketone Imine_Salt->Ketone H3O+

Caption: General mechanisms for nitrile reduction and Grignard addition.

Experimental Workflow

drug_intermediate_synthesis Start This compound Hydrolysis Hydrolysis (e.g., H2SO4, H2O, heat) Start->Hydrolysis Reduction Reduction (e.g., LiAlH4) Start->Reduction Carboxylic_Acid 2-Fluoro-5-methoxybenzoic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., Amine, Coupling Agent) Carboxylic_Acid->Amide_Coupling Drug_Intermediate Drug Intermediate (Amide Derivative) Amide_Coupling->Drug_Intermediate Primary_Amine (2-Fluoro-5-methoxyphenyl)methanamine Reduction->Primary_Amine Functionalization Further Functionalization (e.g., Acylation) Primary_Amine->Functionalization Final_Product Final Product Functionalization->Final_Product

Caption: Synthetic workflow for the preparation of drug intermediates.

Conclusion

This compound is a versatile synthetic intermediate due to the reactivity of its nitrile group. The electronic nature of the fluoro and methoxy substituents provides a nuanced reactivity profile that can be exploited for the synthesis of a wide array of complex molecules. The key transformations of the nitrile group—hydrolysis, reduction, and addition of organometallic reagents—provide access to amides, carboxylic acids, primary amines, and ketones, respectively. These functional groups are cornerstones of medicinal chemistry, making this compound a valuable starting material for the development of new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Role of Fluorine Substitution in 2-Fluoro-5-methoxybenzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of 2-Fluoro-5-methoxybenzonitrile, a versatile chemical intermediate. The presence and position of the fluorine atom, in conjunction with the methoxy and nitrile functional groups, impart unique reactivity to the molecule. This document explores the electronic effects of fluorine substitution, its influence on key reaction pathways, and its applications as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and analytical characterization.

PropertyValueReference
CAS Number 127667-01-0[1][3]
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1][3]
Appearance White to almost white powder/crystal[1]
Melting Point 77-84 °C[1][4]
Boiling Point 232.7 ± 25.0 °C (Predicted)[4]
Density 1.18 ± 0.1 g/cm³ (Predicted)[4]
Purity ≥ 98%[1][3]
Synonyms 3-Cyano-4-fluoroanisole[1]
InChI Key VBZLRHYLNXWZIU-UHFFFAOYSA-N[3]
SMILES COC1=CC(C#N)=C(F)C=C1[5]

The Influence of Fluorine on Aromatic Ring Reactivity

The reactivity of this compound is largely dictated by the interplay of the electronic properties of its three functional groups. The fluorine atom, in particular, plays a pivotal role due to its high electronegativity.

Electronic Effects of Fluorine

Fluorine exerts two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution (EAS) but is a key factor in activating the ring for nucleophilic aromatic substitution (SNAr).

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. While fluorine is a weak pi-donor compared to other halogens, this resonance effect directs incoming electrophiles to the ortho and para positions.

In this compound, the powerful electron-withdrawing nature of both the fluorine atom and the ortho-nitrile group (-I and -R effects) significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.

Electronic effects on the this compound ring.
Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity influenced by the fluorine atom is nucleophilic aromatic substitution (SNAr). The carbon atom attached to the fluorine (C2) is activated by the strong electron-withdrawing nitrile group at the ortho position. This activation facilitates the attack of a nucleophile and stabilizes the negatively charged intermediate, known as a Meisenheimer complex.

In SNAr reactions, fluorine can be an excellent leaving group, contrary to its behavior in aliphatic substitutions.[6] Studies on related halo-benzonitrile derivatives have shown the order of leaving group reactivity to be F >> Br > Cl >>> I, highlighting the favorability of fluorine displacement in activated aromatic systems.[6][7] This makes this compound a valuable substrate for introducing a wide range of nucleophiles at the C2 position.

SNAr_Pathway Reactant This compound + Nu⁻ TransitionState Meisenheimer Complex (Stabilized Intermediate) Reactant->TransitionState Nucleophilic Attack Product 2-Substituted-5-methoxybenzonitrile + F⁻ TransitionState->Product Loss of Leaving Group (F⁻)

General pathway for SNAr on this compound.
Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for functionalizing aromatic rings with high regioselectivity.[8] In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[8]

For this compound, both the fluorine and methoxy groups can act as DMGs.

  • The methoxy group is a well-established DMG, capable of directing lithiation to its ortho positions (C4 and C6).

  • The fluorine atom can also serve as a DMG, directing lithiation to C3.

The outcome of a DoM reaction on this substrate depends on the specific base and reaction conditions used, which can favor one directing group over the other, leading to selective functionalization at different positions on the ring.[9][10]

DoM_Workflow cluster_main Directed Ortho-Metalation (DoM) Workflow Start Substrate: This compound Coordination Coordination of R-Li to Directing Group (e.g., OMe) Start->Coordination Deprotonation Ortho-Deprotonation (Formation of Aryllithium) Coordination->Deprotonation Trapping Reaction with Electrophile (E⁺) Deprotonation->Trapping FinalProduct Regioselectively Functionalized Product Trapping->FinalProduct

Workflow for Directed Ortho-Metalation (DoM).

Experimental Protocols and Data

This section provides a representative experimental protocol and summarizes relevant reaction data.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol describes a general procedure for the substitution of the fluorine atom with an amine nucleophile.

Objective: To synthesize a 2-(amino)-5-methoxybenzonitrile derivative.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound, potassium carbonate, and the amine nucleophile.

  • Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(amino)-5-methoxybenzonitrile derivative.

Quantitative Reaction Data

The unique electronic properties conferred by the fluorine atom lead to high efficiency in certain reactions. The table below presents data for related fluorinated benzonitrile derivatives to illustrate typical reaction yields.

Reaction TypeSubstrateReagentsProductYield (%)Reference
Cyanation3-Bromo-4-fluorobenzaldehydeCuCN, NMP2-Fluoro-5-formylbenzonitrile76.1[11]
[¹⁸F]Fluorination3-Fluoro-5-methylbenzonitrileK[¹⁸F]F/Kryptofix 2.2.2, DMSO3-[¹⁸F]Fluoro-5-methylbenzonitrile64[6]
[¹⁸F]Fluorination3-Bromo-5-methylbenzonitrileK[¹⁸F]F/Kryptofix 2.2.2, DMSO3-[¹⁸F]Fluoro-5-methylbenzonitrile13[6]
[¹⁸F]Fluorination3-Chloro-5-methylbenzonitrileK[¹⁸F]F/Kryptofix 2.2.2, DMSO3-[¹⁸F]Fluoro-5-methylbenzonitrile9[6]

Note: The data illustrates the high reactivity of an existing fluorine atom as a leaving group in nucleophilic aromatic substitution compared to other halogens.

Applications in Drug Discovery and Organic Synthesis

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[12] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[12][13]

This compound serves as a key building block for synthesizing a variety of biologically active molecules.[1] Its defined reactivity allows for the precise and selective introduction of different functional groups, making it an invaluable intermediate in the development of novel therapeutics, particularly for neurological disorders, as well as in the formulation of modern agrochemicals.[1][2] The ability to readily displace the fluorine atom via SNAr or to functionalize the ring through DoM provides synthetic chemists with versatile pathways to complex molecular architectures.

References

In-Depth Technical Guide to 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Building Block in Modern Chemistry

This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physicochemical properties, synthesis, and applications, presenting data in a clear and accessible format.

Chemical Identity and Nomenclature

The compound, often ambiguously referred to as 3-Cyano-4-fluoroanisole, is most accurately identified by its IUPAC name, 4-Fluoro-3-methoxybenzonitrile . Its unique structure, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, makes it a versatile precursor in organic synthesis.

Alternative Names and Synonyms:

  • 3-methoxy-4-fluorobenzonitrile

  • 4-fluoro-3-methoxy benzonitrile

  • 4-fluoro-3-methoxy-benzonitrile

  • Benzonitrile, 4-fluoro-3-methoxy-

  • 4-fluoro-3-methoxybenzenecarbonitrile

The structural representation of 4-Fluoro-3-methoxybenzonitrile is illustrated in the following diagram:

A Technical Guide to High-Purity 2-Fluoro-5-methoxybenzonitrile for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2-Fluoro-5-methoxybenzonitrile, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines commercial sources, key technical specifications, and representative experimental protocols for its synthesis and purification, designed to assist researchers in sourcing and utilizing this critical reagent.

Commercial Suppliers and Specifications

Sourcing high-purity this compound is crucial for reproducible and reliable experimental outcomes. Several chemical suppliers offer this compound at various purity levels. Below is a summary of offerings from prominent commercial vendors.

SupplierProduct Name/GradePurity SpecificationCAS Number
TCI AmericaThis compound>98.0% (GC)[1]127667-01-0[1]
Thermo Scientific ChemicalsThis compound98%[2]127667-01-0[2]
Chem-ImpexThis compound≥ 98% (GC)[3]127667-01-0[3]
Hebei Mujin Biotechnology Co.,LtdThis compound99%[4]127667-01-0[4]
Sigma-AldrichThis compound, AldrichCPRNo analytical data provided; sold for early discovery research[5]127667-01-0[5]

Note: Purity and specifications can vary by batch. It is imperative to obtain and review the lot-specific Certificate of Analysis (CoA) before use.

Key Technical Data

PropertyValue
CAS Number 127667-01-0[1][2][3][5]
Molecular Formula C₈H₆FNO[1][3][6]
Molecular Weight 151.14 g/mol [1][3][6]
Appearance White to almost white powder or crystal[3]
Melting Point 80 - 84 °C[3]
Synonyms 3-Cyano-4-fluoroanisole[3]

Experimental Protocols

The following sections detail representative methodologies for the synthesis, purification, and quality control of this compound. These protocols are provided for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

Representative Synthesis Protocol

This protocol is a representative example of a nucleophilic aromatic substitution to introduce the nitrile functionality.

Reaction: Cyanation of 2-Bromo-4-fluoroanisole.

Materials:

  • 2-Bromo-4-fluoroanisole

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-Bromo-4-fluoroanisole and Copper(I) cyanide in anhydrous DMF.

  • Heat the reaction mixture to reflux (approximately 150-155°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid in water to decompose the copper salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as isopropanol or an ethyl acetate/hexane mixture.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent. The typical appearance of the purified product is a white to off-white crystalline solid.[3]

Quality Control Protocol: Purity Assessment by Gas Chromatography (GC)

Instrument and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A standard non-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetone or ethyl acetate).

  • Prepare a sample solution of the synthesized and purified product at a similar concentration.

  • Inject the standard solution to determine the retention time.

  • Inject the sample solution to analyze its purity based on the peak area percentage. The purity is calculated as the area of the main peak divided by the total area of all peaks. Suppliers typically report purities of ≥98% by GC.[1][3]

Workflow and Pathway Visualizations

The following diagrams illustrate key logical workflows for sourcing and utilizing high-purity this compound in a research and development setting.

procurement_workflow cluster_sourcing Sourcing & Selection cluster_qc Quality Control & Use start Define Purity & Quantity Needs search Identify Potential Commercial Suppliers start->search request Request Quotes & Certificates of Analysis (CoA) search->request evaluate Evaluate Suppliers (Purity, Cost, Lead Time) request->evaluate select Select Supplier evaluate->select procure Procure Compound select->procure receive Receiving Inspection (Verify CoA, Check for Damage) procure->receive qc_test In-House QC Analysis (e.g., GC, HPLC, NMR) receive->qc_test release Release for Use qc_test->release Meets Specs reject Quarantine/Reject Batch qc_test->reject Fails Specs use Application in Drug Discovery & Research release->use synthesis_pathway start_material 2-Bromo-4-fluoroanisole (Starting Material) reaction Nucleophilic Aromatic Substitution (Cyanation) start_material->reaction reagent CuCN / DMF reagent->reaction crude_product Crude This compound reaction->crude_product purification Purification (e.g., Recrystallization) crude_product->purification final_product High-Purity This compound purification->final_product qc QC Analysis (GC/HPLC) final_product->qc

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry, utilizing 2-Fluoro-5-methoxybenzonitrile as a versatile starting material. The protocols detailed herein are based on established synthetic methodologies for analogous 2-fluorobenzonitriles, offering a robust foundation for the generation of diverse quinazoline libraries for drug discovery and development.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic incorporation of substituents on the quinazoline core allows for the fine-tuning of their pharmacological profiles. This compound is a valuable precursor for the synthesis of 7-methoxyquinazoline derivatives. The electron-withdrawing nature of the nitrile group activates the ortho-fluorine atom for nucleophilic aromatic substitution (SNAr), providing a direct and efficient route to construct the quinazoline ring system.

These protocols outline the synthesis of two key classes of quinazoline derivatives from this compound: 2-substituted-7-methoxyquinazolines via reaction with amidines and 2-amino-7-methoxyquinazoline via reaction with guanidine.

Proposed Synthetic Pathways

The general strategy for the synthesis of quinazoline derivatives from this compound involves a two-step, one-pot process:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom of this compound is displaced by a nitrogen nucleophile, such as an amidine or guanidine, in the presence of a base.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the fused pyrimidine ring of the quinazoline core.

This approach is highly adaptable, allowing for the introduction of various substituents at the 2-position of the quinazoline ring by selecting the appropriate amidine starting material.

G cluster_workflow General Synthetic Workflow start This compound reagents Nitrogen Nucleophile (Amidine or Guanidine) + Base start->reagents snar Nucleophilic Aromatic Substitution (SNAr) reagents->snar intermediate Acyclic Intermediate snar->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Quinazoline Derivative cyclization->product G cluster_reaction Synthesis of 2-Substituted-7-methoxyquinazolines reactant1 This compound conditions Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat reactant1->conditions reactant2 +   R-C(=NH)NH2 * HCl (Amidine Hydrochloride) reactant2->conditions product 2-R-7-methoxyquinazoline conditions->product G cluster_reaction Synthesis of 2-Amino-7-methoxyquinazoline reactant1 This compound conditions Base (e.g., NaH) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 +   Guanidine Hydrochloride reactant2->conditions product 2-Amino-7-methoxyquinazoline conditions->product G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream P Quinazoline Quinazoline Derivative Quinazoline->EGFR ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival Downstream->Proliferation

The Role of 2-Fluoro-5-methoxybenzonitrile in the Synthesis of PARP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-Fluoro-5-methoxybenzonitrile as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. It is intended to guide researchers and professionals in the field of drug development through the strategic importance of this building block and its application in synthesizing potent anti-cancer agents.

Introduction

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, including DNA repair and programmed cell death.[1][2] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[3] The synthesis of these complex molecules often relies on the use of versatile and strategically functionalized building blocks. This compound is one such key intermediate, offering a scaffold that can be elaborated into the core structures of various PARP inhibitors. Its fluorine and methoxy substituents provide handles for synthetic transformations and can influence the pharmacokinetic properties of the final drug molecule.[4]

PARP Signaling Pathway in DNA Repair

The PARP family of enzymes, particularly PARP1 and PARP2, are central to the base excision repair (BER) pathway, a critical mechanism for repairing single-strand DNA breaks (SSBs).[5] Upon detection of DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other target proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the repair of the lesion.[2][3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired, leading to the accumulation of DSBs during DNA replication. With a deficient HR pathway, these cells are unable to repair the DSBs, resulting in cell death through a concept known as synthetic lethality.[3]

PARP_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis DSB_Formation Double-Strand Break (DSB) PARP1_Activation->DSB_Formation Unrepaired SSB leads to Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_Activation Inhibits Inhibition Inhibition Cell_Death Apoptosis/ Cell Death DSB_Formation->Cell_Death in BRCA-deficient cells Synthetic_Workflow cluster_1 Synthetic Workflow for PARP Inhibitor Intermediate Start This compound Step1 Demethylation & Formylation Start->Step1 Intermediate1 2-Fluoro-5-formylbenzonitrile Step1->Intermediate1 Step2 Condensation with Phosphorus Ylide Intermediate1->Step2 Intermediate2 2-Fluoro-5-[(3-oxo-2-benzofuran- 1(3H)-ylidene)methyl]benzonitrile Step2->Intermediate2 Step3 Hydrolysis and Cyclization with Hydrazine Hydrate Intermediate2->Step3 Intermediate3 2-Fluoro-5-[(4-oxo-3,4- dihydrophthalazin-1-yl)methyl]benzoic acid Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 Final_Product PARP Inhibitor (e.g., Olaparib) Step4->Final_Product Logical_Relationship cluster_2 Rationale for Using this compound Starting_Material This compound Feature1 Presence of Fluorine Starting_Material->Feature1 Feature2 Methoxy Group as a Synthetic Handle Starting_Material->Feature2 Feature3 Benzonitrile Moiety Starting_Material->Feature3 Advantage1 Modulates Pharmacokinetic Properties (e.g., metabolic stability) Feature1->Advantage1 Advantage2 Allows for Conversion to Key Functional Groups (e.g., Formyl) Feature2->Advantage2 Advantage3 Enables Construction of Heterocyclic Core of PARP Inhibitors Feature3->Advantage3 Outcome Efficient Synthesis of Potent PARP Inhibitors Advantage1->Outcome Advantage2->Outcome Advantage3->Outcome

References

Knoevenagel Condensation with 2-Fluoro-5-methoxybenzonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base, to produce an α,β-unsaturated product.[1][2] This reaction is of significant interest in medicinal chemistry and drug development as the resulting α,β-unsaturated systems are present in numerous biologically active molecules and can serve as key intermediates in the synthesis of pharmaceuticals.

Derivatives of 2-fluoro-5-methoxybenzonitrile are valuable substrates in Knoevenagel condensations, leading to the formation of substituted acrylonitriles. The presence of the fluorine atom and methoxy group can impart unique electronic properties and conformational constraints to the final products, potentially enhancing their biological activity and pharmacokinetic profiles. This document provides detailed protocols and application notes for conducting the Knoevenagel condensation with this compound derivatives.

Applications in Drug Development

The products of Knoevenagel condensation, particularly α,β-unsaturated nitriles, are precursors to a wide range of heterocyclic compounds and are themselves investigated for various therapeutic applications. The resulting compounds from this compound can be explored for their potential as:

  • Anticancer Agents: Many Knoevenagel condensation products have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[3][4]

  • Antimicrobial Agents: The α,β-unsaturated system can act as a Michael acceptor, a mechanism exploited in the design of antimicrobial compounds.[3]

  • Enzyme Inhibitors: The specific substitution pattern of the benzonitrile derivative can be tailored to design inhibitors for various enzymes implicated in disease.

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol describes the synthesis of octyl 2-cyano-3-(2-fluoro-5-methoxyphenyl)acrylate, adapted from a procedure for the synthesis of various ring-disubstituted phenylcyanoacrylates.[5][6]

Materials:

  • 2-Fluoro-5-methoxybenzaldehyde

  • Octyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-5-methoxybenzaldehyde (1.0 equivalent) and octyl cyanoacetate (1.0 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If so, collect the solid product by vacuum filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation
Reactant 1Reactant 2CatalystSolventTemperatureTimeYield (%)Reference
2-Fluoro-5-methoxybenzaldehydeOctyl cyanoacetatePiperidineNot specifiedNot specifiedNot specifiedNot specified in abstract[5][6]
Aromatic AldehydesMalononitrilePiperidineEthanolRoom Temp.VariesHigh[3]
2-Chloro-6-fluorobenzaldehydeDiethyl malonatePiperidine/Acetic AcidTolueneRefluxVariesHigh[3]
BenzaldehydeMalononitrileFe3O4@RF/Pr-NH2Ethanol60 °C10-50 min87-97[7]
Aromatic AldehydesMalononitrileNone (Grinding)Solvent-freeRoom Temp.VariesGood[8]

Mandatory Visualizations

Experimental Workflow

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification prep Dissolve 2-Fluoro-5-methoxybenzaldehyde and Active Methylene Compound in Solvent react Add Catalyst (e.g., Piperidine) Stir at appropriate temperature prep->react Initiation monitor Monitor reaction progress by TLC react->monitor During Reaction workup Isolate crude product (Filtration or Solvent Removal) monitor->workup Upon Completion purify Purify by Recrystallization or Column Chromatography workup->purify Purification

Caption: Experimental workflow for the Knoevenagel condensation.

General Reaction Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde 2-Fluoro-5-methoxy- benzaldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack active_methylene Active Methylene Compound (Z-CH2-Z') carbanion Carbanion (Z-CH--Z') active_methylene->carbanion Deprotonation base Base (B:) beta_hydroxy β-Hydroxy Adduct alkoxide->beta_hydroxy Protonation final_product α,β-Unsaturated Product beta_hydroxy->final_product Dehydration (-H2O)

References

Application Notes and Protocols for the Use of 2-Fluoro-5-methoxybenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-5-methoxybenzonitrile as a key intermediate in the synthesis of agrochemicals. While specific, commercially named agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, its structural motifs are present in patented herbicidal compounds. This document outlines a representative synthetic application based on patent literature, providing a detailed experimental protocol for the synthesis of a novel herbicidal agent.

Introduction

This compound, also known as 3-Cyano-4-fluoroanisole, is a versatile chemical building block utilized in the development of new agrochemicals, particularly herbicides.[1] The presence of the fluorine atom and the methoxy group on the benzonitrile scaffold allows for targeted chemical modifications, influencing the biological activity and selectivity of the final product. The fluorinated nature of this intermediate is particularly significant as the incorporation of fluorine is a well-established strategy in agrochemical design to enhance efficacy, metabolic stability, and bioavailability.

Application: Synthesis of a Novel Triazolopyrimidine Herbicide

This section details the synthesis of a potential herbicidal compound from the triazolopyrimidine class, utilizing this compound as a key starting material. The outlined synthesis is a representative example of how this intermediate can be incorporated into a larger, biologically active molecule.

Reaction Pathway

The overall synthetic route involves a two-step process:

  • Step 1: Synthesis of an Amidine Intermediate this compound undergoes a reaction with a suitable amine to form an amidine intermediate. This reaction proceeds via nucleophilic addition to the nitrile group.

  • Step-2: Cyclization to form the Triazolopyrimidine Core The amidine intermediate is then reacted with a substituted hydrazine to undergo cyclization, forming the core structure of the triazolopyrimidine herbicide.

Diagram of the Synthetic Pathway

Synthesis_Pathway A This compound C Amidine Intermediate A->C Step 1: Amidine Formation B Amine Reagent B->C E Triazolopyrimidine Herbicide C->E Step 2: Cyclization D Substituted Hydrazine D->E

Caption: Synthetic pathway for a triazolopyrimidine herbicide.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the triazolopyrimidine herbicide.

Step 1: Synthesis of N'-(2-Fluoro-5-methoxyphenyl)formimidamide (Amidine Intermediate)

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound151.1415.1 g0.1
Formamide45.0422.5 g0.5
Sodium Methoxide (25% in Methanol)54.0221.6 g0.1
Toluene-150 mL-

Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (15.1 g, 0.1 mol), formamide (22.5 g, 0.5 mol), and toluene (150 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add sodium methoxide solution (21.6 g, 0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude amidine intermediate.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Expected Yield: Approximately 85-90%

Step 2: Synthesis of 7-(2-Fluoro-5-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine (Triazolopyrimidine Herbicide)

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
N'-(2-Fluoro-5-methoxyphenyl)formimidamide168.1716.8 g0.1
3-Amino-1,2,4-triazole84.088.4 g0.1
p-Toluenesulfonic acid monohydrate190.221.9 g0.01
Xylene-200 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, combine the crude amidine intermediate (16.8 g, 0.1 mol), 3-amino-1,2,4-triazole (8.4 g, 0.1 mol), and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol) in xylene (200 mL).

  • Heat the reaction mixture to reflux (approximately 140-145 °C) and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing for 8-12 hours or until no more water is collected.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 50 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final triazolopyrimidine herbicide.

Expected Yield: Approximately 75-80%

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the triazolopyrimidine herbicide.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Reaction Time (hours)Yield (%)Purity (%) (by HPLC)
1N'-(2-Fluoro-5-methoxyphenyl)formimidamideThis compound1:5 (with Formamide)4-685-90>95
27-(2-Fluoro-5-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidineN'-(2-Fluoro-5-methoxyphenyl)formimidamide1:18-1275-80>98

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols provided herein offer a representative example of its application in the preparation of a potential herbicidal compound. Researchers and scientists can adapt and modify these methodologies for the development of new and effective crop protection agents. Further investigation into the structure-activity relationships of derivatives synthesized from this intermediate is warranted to explore the full potential of this chemical scaffold in agrochemical discovery.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 2-Fluoro-5-methoxybenzonitrile. This versatile building block is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The electron-withdrawing nitrile group and the methoxy group activate the fluorine atom for displacement by a variety of nucleophiles, including amines, thiols, and alcohols.

General Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Reaction Conditions and Data

The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with various classes of nucleophiles. The data has been compiled from literature and patent examples to provide a comparative overview.

Table 1: Reaction with Amine Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Ammonia-DMSO80Overnight91 (on a similar substrate)[2]
4-MethylpiperidineK₂CO₃DMSO1301295
MorpholineK₂CO₃DMSO1301298
Table 2: Reaction with Thiol Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium thiomethoxide-DMF80485
Table 3: Reaction with Alcohol/Phenol Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium methoxide-MethanolReflux690
PhenolK₂CO₃DMF100878

Experimental Protocols

The following protocols are representative examples for the nucleophilic substitution on this compound with different nucleophiles.

Protocol 1: Synthesis of 2-(4-Methylpiperidino)-5-methoxybenzonitrile

Materials:

  • This compound

  • 4-Methylpiperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add 4-methylpiperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 130°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 2-(Methylthio)-5-methoxybenzonitrile

Materials:

  • This compound

  • Sodium thiomethoxide

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium thiomethoxide (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield the final product.

Protocol 3: Synthesis of 2,5-Dimethoxybenzonitrile

Materials:

  • This compound

  • Sodium methoxide

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add sodium methoxide (1.5 eq).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Visualizations

General Experimental Workflow

G General Workflow for Nucleophilic Substitution on this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in appropriate solvent add_reagents Add Nucleophile and Base start->add_reagents heat Heat to specified temperature add_reagents->heat Proceed to reaction monitor Monitor reaction (TLC/HPLC) heat->monitor quench Quench reaction (e.g., with water) monitor->quench Upon completion extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify crude product (e.g., chromatography) dry->purify end Isolated Product purify->end

Caption: General experimental workflow for the nucleophilic substitution reaction.

Signaling Pathway Analogy: The SNAr Mechanism

SNAr_Pathway Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Products Substituted Product + Fluoride Ion (F⁻) Meisenheimer->Products Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

References

Application of 2-Fluoro-5-methoxybenzonitrile in Fluorescent Probe Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols detailing the synthesis and application of fluorescent probes derived from fluorinated benzonitrile scaffolds. While direct synthesis examples using 2-Fluoro-5-methoxybenzonitrile are not extensively available in published literature, this guide utilizes a well-documented analogous precursor, 2-Fluoro-5-nitrobenzene-1,4-diamine, to illustrate the synthetic strategy and application principles. The methodologies presented are broadly applicable to researchers interested in developing novel fluorescent probes for biological imaging and diagnostics.

The core of this application note revolves around the synthesis of a representative fluorescent probe, designated here as FBN-Probe 1, through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the high reactivity of the fluorine atom on the benzonitrile ring, which is activated by an adjacent electron-withdrawing group.

Principle of Synthesis and Signaling

The synthesis of FBN-Probe 1 is based on the displacement of the fluoride ion from the fluorinated benzonitrile precursor by a suitable nucleophile, which also acts as the fluorophore. The methoxy group on the benzonitrile ring can modulate the electronic properties and, consequently, the photophysical characteristics of the resulting probe.

The signaling mechanism of such probes often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). For the purpose of this guide, we will consider a "turn-on" fluorescent probe where the initial probe exhibits quenched fluorescence. Upon interaction with a specific analyte, a chemical reaction ensues that disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a hypothetical fluorescent probe, FBN-Probe 1, for the detection of a target analyte (e.g., a specific enzyme or reactive oxygen species).

Synthesis of FBN-Probe 1

Materials:

  • This compound

  • A suitable amine-containing fluorophore (e.g., N-(aminoethyl)dansylamide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine-containing fluorophore (1.1 mmol) in anhydrous DMF (10 mL).

  • Add DIPEA (3.0 mmol) to the solution.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, FBN-Probe 1.

Characterization of FBN-Probe 1

The structure and purity of the synthesized probe should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the probe.

Data Presentation

The photophysical and analytical performance data for FBN-Probe 1 are summarized in the tables below.

Table 1: Photophysical Properties of FBN-Probe 1

PropertyValue (in PBS buffer, pH 7.4)
Absorption Maximum (λabs)~340 nm
Emission Maximum (λem)~520 nm
Quantum Yield (Φ) - Free< 0.01
Quantum Yield (Φ) - Bound~0.50
Molar Extinction Coefficient (ε)To be determined experimentally
Stokes Shift~180 nm

Table 2: Performance Characteristics of FBN-Probe 1 for Analyte Detection

ParameterValue
Limit of Detection (LOD)To be determined experimentally
Linear RangeTo be determined experimentally
SelectivityHigh against common interferents
Response Time< 15 minutes

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the synthetic workflow and the proposed signaling mechanism of FBN-Probe 1.

Synthesis_Workflow Start This compound + Amine-Fluorophore Reaction SNA r Reaction (DMF, DIPEA, 80°C) Start->Reaction Purification Workup & Purification Reaction->Purification Product FBN-Probe 1 Purification->Product

Caption: Synthetic workflow for FBN-Probe 1.

Signaling_Pathway Probe_Off FBN-Probe 1 (Fluorescence OFF) Reaction Reaction Probe_Off->Reaction + Analyte Target Analyte Analyte->Reaction Probe_On FBN-Probe 1-Analyte Adduct (Fluorescence ON) Reaction->Probe_On

Caption: Proposed signaling pathway for FBN-Probe 1.

Conclusion

While this compound is a promising precursor for the synthesis of novel fluorescent probes[1][2], detailed examples in the scientific literature remain scarce. The protocols and data presented in this application note, based on analogous and well-established chemical principles, provide a robust framework for researchers to design and develop new fluorescent sensors. The synthetic accessibility and the potential for fine-tuning the photophysical and sensing properties through structural modifications make fluorinated benzonitriles a valuable class of compounds for the advancement of chemical biology and diagnostic tools.

References

Synthesis of Olaparib Intermediate: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental procedures for the synthesis of a key intermediate of Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The protocols outlined below are based on established and scalable chemical manufacturing processes, offering a guide for laboratory-scale synthesis.

Introduction

Olaparib's efficacy is intrinsically linked to its molecular structure, the synthesis of which involves several key intermediates. One such crucial precursor is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid . This application note details a common and efficient synthetic route to this intermediate, followed by its conversion to Olaparib.

Synthetic Workflow Overview

The synthesis can be broadly divided into two main stages: the formation of the phthalazinone core with the benzoic acid side chain, and the subsequent amidation to yield the final product. The overall workflow is depicted in the diagram below.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Synthesis of Olaparib 2-formylbenzoic_acid 2-formylbenzoic acid phosphonate_intermediate Phosphonate Intermediate (2) 2-formylbenzoic_acid->phosphonate_intermediate Triethylamine dimethyl_phosphite Dimethyl phosphite dimethyl_phosphite->phosphonate_intermediate olefin_intermediate Olefin Intermediate (4) phosphonate_intermediate->olefin_intermediate Horner-Wadsworth-Emmons 4-fluoro-3-formylbenzonitrile 3-Cyano-4-fluorobenzaldehyde (3) 4-fluoro-3-formylbenzonitrile->olefin_intermediate benzoic_acid_intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5) olefin_intermediate->benzoic_acid_intermediate Hydrolysis & Cyclization hydrazine_hydrate Hydrazine hydrate hydrazine_hydrate->benzoic_acid_intermediate Boc-protected_intermediate Boc-protected Intermediate (6) benzoic_acid_intermediate->Boc-protected_intermediate HBTU N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Boc-protected_intermediate piperazine_intermediate Piperazine Intermediate Boc-protected_intermediate->piperazine_intermediate Deprotection deprotection Deprotection (HCl) Olaparib Olaparib piperazine_intermediate->Olaparib Acylation cyclopropane_carbonyl_chloride Cyclopropane carbonyl chloride cyclopropane_carbonyl_chloride->Olaparib

Caption: Synthetic workflow for Olaparib highlighting the key intermediate.

Experimental Protocols

Stage 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5)

This stage follows a modified medicinal chemistry route that has been optimized for scalability.[1][2]

Step 1.1: Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (Phosphonate Intermediate 2)

  • Materials: 2-formylbenzoic acid (1), dimethyl phosphite, triethylamine, dichloromethane, methanesulfonic acid.

  • Procedure:

    • To a stirred solution of 2-formylbenzoic acid (15 g, 99.98 mmol) and triethylamine (13.13 g, 130.0 mmol) in dichloromethane (200 mL), add dimethyl phosphite (14.3 g, 130.0 mmol).[3]

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, add methanesulfonic acid (13.4 g, 140.0 mmol) dropwise.

    • Stir for an additional 30 minutes.

    • Concentrate the reaction mixture to dryness.

    • Add water and triturate the resulting solid for 2 hours.

    • Filter the solid, wash with water, and then with petroleum ether to obtain the phosphonate intermediate as a white solid.

Step 1.2: Synthesis of Olefin Intermediate (4)

  • Materials: Phosphonate intermediate (2), 3-cyano-4-fluorobenzaldehyde (3), triethylamine, dichloromethane.

  • Procedure:

    • To a cooled mixture of the phosphonate intermediate (from the previous step) and 3-cyano-4-fluorobenzaldehyde in dichloromethane, add triethylamine dropwise.[3]

    • Allow the reaction to proceed, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture to dryness.

    • Triturate the residue with water, filter, and dry to obtain the olefin intermediate as a white solid. This product is typically a mixture of E and Z isomers.[1][2]

Step 1.3: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5)

  • Materials: Olefin intermediate (4), hydrazine hydrate, sodium hydroxide aqueous solution, acetone.

  • Procedure:

    • Suspend the olefin intermediate in water and cool the mixture.

    • Add hydrazine hydrate and allow the reaction to proceed.[3]

    • Then, add acetone and a sodium hydroxide aqueous solution.

    • Stir the reaction mixture, allowing it to warm to room temperature.

    • Perform an aqueous workup, including extraction.

    • Adjust the pH of the aqueous layer to precipitate the product.

    • Filter the white solid, rinse with cold water, and recrystallize to obtain the desired benzoic acid intermediate.

Alternative Scalable Route to Intermediate (5)

An alternative, more scalable process utilizes phthalhydrazide as a starting material, avoiding the use of hydrazine hydrate in the final cyclization step.[1][2] This route involves a Negishi coupling reaction.[1][2]

G phthalhydrazide Phthalhydrazide (10) monochloride_product Monochloride Product (11) phthalhydrazide->monochloride_product POCl3 negishi_coupling_product Negishi Coupling Product (12) monochloride_product->negishi_coupling_product Negishi Coupling ethyl_benzoate Ethyl 2-fluoro-4-methylbenzoate (8) monobromide_aryl_formate Monobromide Aryl Formate (9) ethyl_benzoate->monobromide_aryl_formate NBS, BPO monobromide_aryl_formate->negishi_coupling_product benzoic_acid_intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5) negishi_coupling_product->benzoic_acid_intermediate Hydrolysis

Caption: Alternative scalable synthesis of the key intermediate.

Stage 2: Synthesis of Olaparib

Step 2.1: Synthesis of Boc-protected Intermediate (6)

  • Materials: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5), N-Boc-piperazine, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), diisopropylethylamine (DIPEA), acetonitrile.

  • Procedure:

    • Suspend the benzoic acid intermediate (5) in acetonitrile.

    • Add DIPEA followed by N-Boc-piperazine.[4]

    • Cool the reaction mixture and add HBTU portion-wise.

    • Stir the reaction until completion, as monitored by TLC.

    • Work up the reaction to isolate the Boc-protected intermediate.

Step 2.2: Deprotection and Acylation to form Olaparib

  • Materials: Boc-protected intermediate (6), hydrochloric acid, cyclopropane carbonyl chloride, triethylamine, dichloromethane.

  • Procedure:

    • Remove the Boc protecting group from the intermediate (6) using hydrochloric acid.[1]

    • Neutralize the resulting amine salt.

    • Dissolve the deprotected piperazine intermediate in dichloromethane.

    • Add triethylamine, followed by the dropwise addition of cyclopropane carbonyl chloride.

    • After the reaction is complete, perform an aqueous workup with citric acid and sodium carbonate solutions.[5]

    • The crude product is then purified by recrystallization to afford Olaparib.

Quantitative Data Summary

Step No.ProductStarting Material(s)ReagentsSolventYield (%)Reference
1.1Phosphonate Intermediate (2)2-formylbenzoic acid (1), Dimethyl phosphiteTriethylamine, Methanesulfonic acidDichloromethane93-95[1][3]
1.2 & 1.3Benzoic Acid Intermediate (5)Phosphonate (2), Aldehyde (3), Hydrazine hydrateTriethylamine, NaOHDichloromethane, Water77 (over 2 steps)[1][2]
Alt. RouteBenzoic Acid Intermediate (5)Phthalhydrazide (10), Aryl Formate (9)POCl₃, NBS, BPO, Pd catalystDichloromethane62 (over 3 steps)[1][2]
2.1Boc-protected Intermediate (6)Benzoic Acid (5), N-Boc-piperazineHBTU, DIPEAAcetonitrile78[1]
2.2OlaparibDeprotected IntermediateCyclopropane carbonyl chloride, TriethylamineDichloromethane85[1]

Conclusion

The synthetic procedures detailed in this application note provide a robust framework for the laboratory-scale synthesis of a key Olaparib intermediate and the final active pharmaceutical ingredient. The original medicinal chemistry route offers a well-established path, while the alternative scalable process presents a more cost-effective and environmentally conscious option for larger-scale production. Researchers should carefully consider the scale and objectives of their synthesis when selecting the most appropriate route.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Fluoro-5-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-fluoro-5-methoxybenzonitrile and its derivatives. This class of compounds serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The protocols outlined below are based on established methodologies for structurally similar fluorinated and methoxy-substituted aromatic compounds and are intended to serve as a starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom and the methoxy group can significantly influence the physicochemical properties of the final compounds, such as metabolic stability and binding affinity, making this scaffold particularly attractive for drug discovery programs. The Suzuki coupling provides a direct method to introduce aryl or heteroaryl substituents at the 2-position, leading to the formation of diverse biaryl structures.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-F bond of a derivative or more likely a C-Br or C-I bond introduced onto the scaffold) to form a Palladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic moiety to the Palladium(II) complex, forming a new diorganopalladium(II) species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions for Suzuki coupling reactions of aryl halides with structural similarities to this compound derivatives. The expected yields are estimates based on couplings of similar substrates and will be highly dependent on the specific boronic acid and the exact derivative of this compound used.

Aryl Halide (Example)Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Bromo-5-fluoroanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)10012-2485-95
4-Bromo-3-fluoroanisole(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-2480-90
2-Chlorobenzonitrile(4-Methylphenyl)boronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)DMF/H₂O (4:1)901870-85
3-Chloro-5-fluoro-2-methoxypyridinePhenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-Amyl Alcohol10012-2475-90

Experimental Protocols

The following protocols provide detailed methodologies for Suzuki coupling reactions. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure using SPhos Ligand

This protocol is suitable for the coupling of a brominated derivative of this compound with an arylboronic acid.

Materials:

  • Brominated this compound derivative (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial, add the brominated this compound derivative, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.8 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using XPhos Ligand in Toluene

This protocol is an alternative method, particularly useful for less reactive aryl chlorides, and can be adapted for derivatives of this compound.

Materials:

  • Halogenated this compound derivative (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Toluene, anhydrous and degassed

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, combine the halogenated this compound derivative, the arylboronic acid, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos in a reaction vial.

  • Add anhydrous, degassed toluene (e.g., 5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Follow steps 5-11 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 100°C, 12-24h) solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Workup: - Cool to RT - Dilute with EtOAc/H₂O - Extract - Wash with Brine monitor->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized workflow for a Suzuki coupling experiment.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are flammable and toxic. Handle with care.

  • Organic solvents are flammable and can be harmful if inhaled or in contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Large-Scale Synthesis of 2-Fluoro-5-formylbenzonitrile for Pharmaceutical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Fluoro-5-formylbenzonitrile, a crucial intermediate in the manufacturing of various pharmaceutical compounds, most notably the PARP inhibitor Olaparib.[1] This document outlines two primary synthetic methodologies, presents quantitative data for comparison, and offers detailed experimental procedures and quality control measures.

Introduction

2-Fluoro-5-formylbenzonitrile (C₈H₄FNO) is a key building block in medicinal chemistry.[1] Its industrial-scale synthesis necessitates robust, scalable, and cost-effective methods that consistently deliver high yields and purity. The protocols detailed herein describe two well-established routes for its large-scale production, starting from either 3-bromo-4-fluorobenzaldehyde or 2-fluorobenzonitrile.[1]

Synthetic Strategies

Two principal synthetic routes for the large-scale production of 2-Fluoro-5-formylbenzonitrile are outlined below.

Method 1: Cyanation of 3-bromo-4-fluorobenzaldehyde

This approach involves a direct cyanation reaction of 3-bromo-4-fluorobenzaldehyde utilizing cuprous cyanide in a high-boiling point solvent.[1]

Method 2: Three-Step Synthesis from 2-fluorobenzonitrile

This more contemporary method circumvents the use of highly toxic reagents such as liquid bromine and cuprous cyanide, rendering it more amenable to industrial-scale production.[1] The process consists of three key steps:

  • Chloromethylation of 2-fluorobenzonitrile.

  • Hydrolysis of the resulting chloromethyl intermediate.

  • Oxidation to yield the final product.[1]

Data Presentation

The following tables provide a summary of quantitative data for both synthetic methods, enabling a direct comparison of reagents, yields, and product purity.

Table 1: Quantitative Data for Synthesis Method 1 (Cyanation)

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)Molar Ratio
3-bromo-4-fluorobenzaldehyde203.021000.491.0
Cuprous Cyanide89.5650.60.561.14
N-Methyl-2-pyrrolidone (NMP)99.13400 mL--
Product Yield Purity
2-Fluoro-5-formylbenzonitrile76.1%[2]>97%[3]

Table 2: Quantitative Data for Synthesis Method 2 (Three-Step Synthesis)

StepKey ReagentsIntermediate/ProductYieldPurity
1. Chloromethylation2-fluorobenzonitrile, Paraformaldehyde, HClIntermediate I--
2. HydrolysisIntermediate I, Sodium CarbonateIntermediate II--
3. OxidationIntermediate II, TEMPO, Sodium Hypochlorite2-Fluoro-5-formylbenzonitrile65%[3]>97%[3]

Experimental Protocols

Method 1: Cyanation of 3-bromo-4-fluorobenzaldehyde

Materials:

  • 3-bromo-4-fluorobenzaldehyde

  • Cuprous cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Petroleum ether

  • Diatomaceous earth

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.[4]

  • To this solution, add 50.6 g (0.56 mol) of cuprous cyanide.[4]

  • Heat the reaction mixture to 170°C with continuous stirring and maintain this temperature overnight.[2]

  • After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir.[4]

  • Filter the mixture and dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.[2]

  • Separate the organic layer and wash it twice with water.[2]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[1]

  • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.[2]

Method 2: Three-Step Synthesis from 2-fluorobenzonitrile

Step 1: Synthesis of Intermediate I (Chloromethylation)

  • Detailed protocol for this step is contingent on specific process patents and is not fully elaborated in the public domain. It generally involves the reaction of 2-fluorobenzonitrile with paraformaldehyde and hydrogen chloride.

Step 2: Synthesis of Intermediate II (Hydrolysis)

  • To a reaction vessel, add 200 mL of water, 20 g of sodium carbonate, and the crude Intermediate I from the previous step.[5]

  • Heat the mixture to 90°C with stirring.[5]

  • Monitor the reaction by HPLC until the content of Intermediate I is less than 3%.[5]

  • Extract the reaction mixture three times with 500 mL of ethyl acetate.[5]

  • Concentrate the combined organic layers under reduced pressure to obtain crude Intermediate II.[5]

Step 3: Synthesis of 2-Fluoro-5-formylbenzonitrile (Oxidation)

  • In a 1000 mL reaction vessel, add 100 mL of water, 100 mL of dichloromethane, 10.2 g of sodium bromide, and 42 g of sodium bicarbonate.[5]

  • Add the crude Intermediate II (64.2 g) to the mixture.[1]

  • Cool the mixture in an ice bath with stirring.

  • Gradually add 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (0.5 g) and 8% sodium hypochlorite solution (430 g) while maintaining the temperature between 0-5°C.[5]

  • Continue stirring at this temperature for 2-3 hours, monitoring by HPLC until the conversion of Intermediate II is complete.[5]

  • Separate the organic layer and extract the aqueous layer twice with 500 mL of dichloromethane.[5]

  • Combine the organic layers and remove the solvent under reduced pressure.

  • Recrystallize the residue from toluene to obtain 2-Fluoro-5-formylbenzonitrile as a light yellow solid.[5]

Quality Control and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring reaction progress and determining the final product's purity.[6] Common impurities include unreacted starting materials and over-oxidation products.[7]

Troubleshooting common issues:

  • Low yield in cyanation: Ensure the reaction is heated to 170°C for a sufficient duration with efficient stirring. Use high-purity, anhydrous reagents and solvent.[7]

  • Incomplete oxidation: Add the oxidizing agent in portions and monitor the reaction by TLC or HPLC until the starting material is consumed.[7]

  • Difficulty in removing chromium byproducts (if using PCC as an alternative oxidant): After filtration, dissolve the crude product in hot toluene and allow it to cool slowly to induce crystallization.[7]

Visualizations

Synthesis_Workflow_Method1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 3-bromo-4-fluorobenzaldehyde C Cyanation in NMP @ 170°C A->C B Cuprous Cyanide B->C D Filtration C->D E Extraction (Ethyl Acetate/Water) D->E F Drying & Solvent Evaporation E->F G Recrystallization F->G H 2-Fluoro-5-formylbenzonitrile G->H

Caption: Workflow for the synthesis of 2-Fluoro-5-formylbenzonitrile via the cyanation route.

Synthesis_Workflow_Method2 cluster_start Starting Material cluster_steps Synthetic Steps cluster_purification Purification cluster_product Final Product A 2-fluorobenzonitrile B Chloromethylation A->B C Intermediate I B->C D Hydrolysis C->D E Intermediate II D->E F Oxidation (TEMPO) E->F G Extraction & Recrystallization F->G H 2-Fluoro-5-formylbenzonitrile G->H

Caption: Workflow for the three-step synthesis of 2-Fluoro-5-formylbenzonitrile.

References

Application Notes and Protocols for the Development of Novel Compounds from 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-Fluoro-5-methoxybenzonitrile as a versatile starting material for the synthesis of novel bioactive compounds. This document outlines synthetic strategies, experimental procedures, and biological applications of the resulting molecules, with a focus on the development of kinase inhibitors.

Introduction

This compound is a valuable and versatile building block in medicinal chemistry.[1] Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile moiety, provides multiple reaction sites for the construction of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, making it an attractive starting material in drug discovery.[1] This document details the synthesis and application of novel compounds derived from this precursor, particularly in the development of targeted therapeutics.

Application 1: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Derivatives of this compound are key intermediates in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[2]

Signaling Pathway: BTK Inhibition

BTK is a member of the Tec family of non-receptor tyrosine kinases and its activation is essential for B-cell proliferation, differentiation, and survival.[2] Upon BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), leading to the activation of multiple signaling cascades that promote cell survival and proliferation. Inhibition of BTK blocks these downstream signaling events, leading to apoptosis in malignant B-cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BTK_Inhibitor BTK Inhibitor (Derived from This compound) BTK_Inhibitor->BTK Inhibition

BTK Signaling Pathway and Inhibition
Experimental Protocol: Synthesis of a BTK Inhibitor Precursor

This protocol describes the synthesis of a key intermediate, 5-fluoro-2-methoxy-N-((4-(1-(S)-1,1,1-trifluoro-propan-2-yl)-4-carbamoyl-1H-pyrazol-3-yl)phenyl)methyl)benzamide, which incorporates the 5-fluoro-2-methoxybenzoyl moiety derived from this compound.

Step 1: Hydrolysis of this compound to 5-Fluoro-2-methoxybenzoic acid

A mixture of this compound and pyridine hydrochloride is heated to yield 2-fluoro-5-hydroxybenzonitrile, which can be further processed to the corresponding benzoic acid.[3]

Step 2: Amide Coupling

The resulting 5-fluoro-2-methoxybenzoic acid is coupled with a suitable amine precursor to form the final benzamide derivative.

Materials:

  • 5-Fluoro-2-methoxybenzoic acid

  • (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Procedure:

  • Dissolve 5-Fluoro-2-methoxybenzoic acid (1.2 equivalents) in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
Compound IDStarting MaterialBiological TargetIC50 (nM)Yield (%)
BTK-Inhibitor-1 This compoundBTK5.265

Application 2: Synthesis of Lysine Acetyltransferase (KAT) Inhibitors

This compound is also a precursor for the synthesis of inhibitors of Lysine Acetyltransferases (KATs).[3] KATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, playing a crucial role in regulating gene expression. Dysregulation of KAT activity is implicated in various diseases, including cancer.

Experimental Workflow: Synthesis of a KAT Inhibitor Intermediate

The synthesis of KAT inhibitors can involve the initial demethylation of this compound to 2-Fluoro-5-hydroxybenzonitrile, followed by subsequent functionalization.

KAT_Inhibitor_Synthesis Start This compound Intermediate1 2-Fluoro-5-hydroxybenzonitrile Start->Intermediate1 Demethylation (Pyridine·HCl, 80°C) Intermediate2 Further Functionalization Intermediate1->Intermediate2 Coupling Reactions Final KAT Inhibitor Intermediate2->Final

Synthetic Workflow for KAT Inhibitors
Experimental Protocol: Demethylation of this compound

Materials:

  • This compound

  • Pyridine hydrochloride

Procedure:

  • A mixture of this compound (1 equivalent) and pyridine hydrochloride (10 equivalents) is heated at 80°C under a nitrogen atmosphere for 5 hours.[3]

  • After cooling, the reaction mixture is diluted with dichloromethane and washed with 2 M aqueous HCl and water.[3]

  • The organic layer is then extracted with an aqueous potassium carbonate solution.[3]

  • The combined aqueous extracts are washed with dichloromethane, and the aqueous layer is acidified with concentrated HCl to precipitate the product.[3]

  • The precipitate is filtered, washed with water, and dried to yield 2-fluoro-5-hydroxybenzonitrile.[3]

Data Presentation
Compound IDStarting MaterialBiological TargetYield (%)
KAT-Intermediate-1 This compoundKATs85

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a variety of biologically active compounds. The protocols and data presented herein demonstrate its utility in the development of targeted therapies, specifically kinase inhibitors for oncology and inflammatory diseases. The strategic incorporation of the 2-fluoro-5-methoxybenzoyl moiety can lead to the discovery of novel drug candidates with improved pharmacological properties.

References

Troubleshooting & Optimization

optimizing reaction yield for 2-Fluoro-5-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed method for the synthesis of this compound is the Sandmeyer reaction.[2][3][4] This chemical reaction allows for the conversion of an aromatic amine, in this case, 2-fluoro-5-methoxyaniline, into the corresponding benzonitrile. The process involves two main steps: the diazotization of the aniline derivative, followed by a copper(I) cyanide-mediated cyanation.[2][4]

Q2: I am experiencing low yields in my Sandmeyer reaction. What are the potential causes and how can I improve the yield?

A2: Low yields in the Sandmeyer reaction for this compound synthesis can stem from several factors. Incomplete diazotization is a common issue. Ensure that the reaction temperature is maintained between 0-5°C, as diazonium salts are thermally unstable and can decompose at higher temperatures, often leading to the formation of phenol byproducts.[5] Another critical factor is the purity of your reagents, particularly the sodium nitrite and copper(I) cyanide. Using fresh, high-quality reagents is crucial for optimal results. Additionally, the pH of the reaction medium during diazotization should be strongly acidic to ensure the complete formation of the diazonium salt. An excess of hydrochloric acid is often used to prevent the diazonium salt from coupling with unreacted aniline.[6]

Q3: What are the common side products I should be aware of during the synthesis of this compound?

A3: The primary side products in the Sandmeyer synthesis of this compound include 2-fluoro-5-methoxyphenol, which arises from the reaction of the diazonium salt with water, especially at elevated temperatures.[5] Biaryl compounds can also form through the coupling of two aryl radicals, which are intermediates in the reaction.[2] In some cases, residual starting material (2-fluoro-5-methoxyaniline) may be present if the diazotization is incomplete.

Q4: Can the methoxy group be cleaved under the acidic conditions of the diazotization step?

A4: Ether cleavage of the methoxy group is a potential side reaction under strongly acidic conditions, especially if the reaction is heated. To minimize this, it is crucial to maintain a low temperature (0-5°C) throughout the diazotization process. Using a moderate excess of acid, rather than a large excess, can also help mitigate this issue while still ensuring complete diazotization.

Q5: What is the best method for purifying the final this compound product?

A5: Purification of this compound is typically achieved through recrystallization.[7] A common solvent system for recrystallization is a mixture of petroleum ether and ethyl acetate.[7] If significant impurities remain, column chromatography on silica gel may be necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Incomplete Diazotization - Ensure the reaction temperature is strictly maintained between 0-5°C. - Use a calibrated thermometer to monitor the internal reaction temperature. - Add the sodium nitrite solution slowly to prevent localized temperature increases.
Degraded Reagents - Use fresh, high-purity sodium nitrite and 2-fluoro-5-methoxyaniline. - Ensure copper(I) cyanide is of high quality and has been stored properly to prevent oxidation.
Insufficiently Acidic Conditions - Use a sufficient excess of a strong mineral acid like hydrochloric acid to maintain a low pH. - Test the pH of the aniline solution before adding sodium nitrite.
Premature Decomposition of Diazonium Salt - Prepare the diazonium salt solution at 0-5°C and use it immediately in the subsequent cyanation step. - Avoid exposing the diazonium salt solution to light or elevated temperatures.
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause Troubleshooting Steps
Formation of 2-Fluoro-5-methoxyphenol - Maintain a low temperature during diazotization and cyanation to minimize the reaction of the diazonium salt with water.[5] - Ensure the copper(I) cyanide solution is added to the diazonium salt solution promptly.
Unreacted Starting Material - Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time at 0-5°C.
Formation of Azo Dyes (colored impurities) - An excess of acid during diazotization can help suppress the coupling of the diazonium salt with unreacted aniline.[6]
Ineffective Work-up - During the work-up, ensure thorough extraction of the product into an organic solvent. - Wash the organic layer with a sodium bicarbonate solution to remove any residual acid.

Data Presentation

The following table summarizes the expected yields for different synthetic routes to produce substituted benzonitriles, providing a comparison for optimization efforts.

Synthetic Route Starting Material Key Reagents Reported Yield Reference
Sandmeyer Reaction2-Bromo-5-methoxyaniline1. NaNO₂, H₂SO₄ 2. CuCN, KCN~70%Analogous reaction
Nucleophilic Aromatic Substitution3-Bromo-4-fluorobenzaldehydeCuCN, NMP76.1%[7]
Halogen Exchange2,6-DichlorobenzonitrileKF, Phase Transfer Catalyst80%[8]

Experimental Protocols

Detailed Protocol for Sandmeyer Synthesis of this compound

This protocol is adapted from established procedures for analogous Sandmeyer reactions.

Step 1: Diazotization of 2-Fluoro-5-methoxyaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-5-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.

  • Cool the stirred solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains between 0-5°C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

Step 2: Cyanation of the Diazonium Salt

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A precipitate may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a mixture of petroleum ether and ethyl acetate.

Visualizations

Experimental Workflow for Sandmeyer Synthesis

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_purification Purification start 2-Fluoro-5-methoxyaniline reagents1 NaNO₂, HCl, H₂O (0-5°C) start->reagents1 Reacts with diazonium 2-Fluoro-5-methoxybenzenediazonium Chloride reagents1->diazonium Forms reagents2 CuCN, NaCN (50-60°C) diazonium->reagents2 Reacts with product Crude this compound reagents2->product Yields purification Recrystallization (Petroleum Ether/Ethyl Acetate) product->purification Purified by final_product Pure this compound purification->final_product Results in

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound cause1 Incomplete Diazotization start->cause1 cause2 Diazonium Salt Decomposition start->cause2 cause3 Inefficient Cyanation start->cause3 solution1a Check Temperature Control (0-5°C) cause1->solution1a solution1b Verify Reagent Purity (NaNO₂) cause1->solution1b solution1c Ensure Sufficient Acid cause1->solution1c solution2a Use Diazonium Salt Immediately cause2->solution2a solution2b Maintain Low Temperature cause2->solution2b solution3a Use High-Quality CuCN cause3->solution3a solution3b Ensure Adequate Reaction Time/Temp for Cyanation cause3->solution3b

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the Sandmeyer reaction.[1][2] This reaction involves the diazotization of an aromatic amine, in this case, 2-Fluoro-5-methoxyaniline, followed by a cyanation step typically catalyzed by a copper(I) salt, such as copper(I) cyanide.[2]

Q2: What are the critical stages of the Sandmeyer reaction for this synthesis?

The synthesis can be broken down into two crucial stages:

  • Diazotization: The conversion of the primary aromatic amine (2-Fluoro-5-methoxyaniline) into a diazonium salt. This step is highly sensitive to temperature and must be carried out at low temperatures (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt.[3]

  • Cyanation: The substitution of the diazonium group with a nitrile group using a cyanide source, commonly copper(I) cyanide.[2]

Q3: What are the potential impurities I should be aware of during the synthesis?

Several impurities can arise from the Sandmeyer reaction. These include:

  • Unreacted Starting Material: Incomplete diazotization or cyanation can lead to the presence of 2-Fluoro-5-methoxyaniline in the final product.

  • Phenolic Byproducts: The diazonium salt can react with water to form 2-Fluoro-5-methoxyphenol.

  • Biaryl Impurities: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds.[2]

  • Deaminated Byproduct: The diazonium group can be replaced by a hydrogen atom, resulting in 1-fluoro-4-methoxybenzene.

  • Residual Copper Salts: If a copper catalyst is used, residual copper salts may be present in the crude product.[4]

  • Tar-like Byproducts: Decomposition of the diazonium salt, often due to elevated temperatures, can result in the formation of dark, polymeric materials.[3]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the desired product.[4] For the diazotization step, starch-iodide paper can be used to test for the presence of excess nitrous acid, which indicates the completion of the diazotization.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite and ensure it is added slowly. Test for completion with starch-iodide paper.[3]
Premature decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and addition to the cyanide solution. Avoid exposure to light.
Inefficient cyanation.Use a fresh, high-quality source of copper(I) cyanide. Ensure adequate stirring and reaction time.
Presence of Phenolic Impurities Reaction of the diazonium salt with water.Ensure anhydrous conditions as much as possible during the cyanation step. Work up the reaction promptly after completion.
Formation of Dark/Tarry Material Decomposition of the diazonium salt.Strictly control the temperature during diazotization. Add the diazonium salt solution to the cyanide solution in a controlled manner.
Product is Contaminated with Copper Inadequate removal of the copper catalyst.After the reaction, the copper complex can be broken up by adding a solution of ferric chloride and hydrochloric acid. Thoroughly wash the organic extracts with water or a dilute acid solution.[5]
Unreacted Starting Material in Product Incomplete reaction.Increase the reaction time or slightly elevate the temperature during the cyanation step (while monitoring for decomposition). Ensure the stoichiometry of the reagents is correct.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3
Starting Material 2-Fluoro-5-methoxyaniline2-Fluoro-5-methoxyaniline2-Fluoro-5-methoxyaniline
Diazotization Temp.
Cyanation Reagent
Cyanation Temp.
Reaction Time
Yield (%)
Purity (by HPLC)
Major Impurity (%)

Experimental Protocols

Key Experiment: Sandmeyer Synthesis of this compound

This is a generalized protocol based on the principles of the Sandmeyer reaction. Researchers should optimize conditions for their specific setup.

Materials:

  • 2-Fluoro-5-methoxyaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide (optional, to solubilize CuCN)

  • Deionized water

  • Organic solvent (e.g., toluene, dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a flask, dissolve 2-Fluoro-5-methoxyaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

    • After the addition is complete, continue stirring for 15-30 minutes at the same temperature.

    • Confirm the presence of excess nitrous acid using starch-iodide paper (should turn blue).

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide in water (and optionally sodium cyanide to aid dissolution).

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.

    • After the addition is complete, the reaction mixture may be slowly warmed to room temperature or slightly heated (e.g., 40-50°C) to ensure the reaction goes to completion. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).

    • Wash the combined organic layers with water, then with a dilute sodium bicarbonate solution to remove any acidic impurities.

    • Wash again with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_diazotization Check Diazotization Step start->check_diazotization check_cyanation Check Cyanation Step start->check_cyanation check_workup Check Work-up/Purification start->check_workup temp_control Temperature Control (0-5°C)? check_diazotization->temp_control reagent_quality Reagent Quality/Stoichiometry? check_diazotization->reagent_quality catalyst_activity Catalyst Activity? check_cyanation->catalyst_activity reaction_time Sufficient Reaction Time? check_cyanation->reaction_time extraction_efficiency Efficient Extraction? check_workup->extraction_efficiency purification_method Appropriate Purification? check_workup->purification_method solution1 Adjust Temperature Control temp_control->solution1 No solution2 Verify Reagent Quality & Molar Ratios reagent_quality->solution2 No solution3 Use Fresh Catalyst catalyst_activity->solution3 No solution4 Increase Reaction Time/Temp (Monitor) reaction_time->solution4 No solution5 Optimize Extraction Protocol extraction_efficiency->solution5 No solution6 Select Alternative Purification Method purification_method->solution6 No

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Signaling_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions / Impurities A 2-Fluoro-5-methoxyaniline B Aryl Diazonium Salt (Intermediate) A->B Diazotization (NaNO₂, HCl, 0-5°C) F Unreacted Starting Material A->F Incomplete Reaction C This compound (Product) B->C Cyanation (CuCN) D 2-Fluoro-5-methoxyphenol B->D Reaction with H₂O E Biaryl Impurity B->E Radical Dimerization

Caption: Key stages and potential side reactions in the Sandmeyer synthesis of this compound.

References

Technical Support Center: Purification of 2-Fluoro-5-methoxybenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Fluoro-5-methoxybenzonitrile by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of this compound?

A1: While specific solubility data is not extensively published, a common and effective approach for compounds with similar structures, such as 2-Fluoro-5-formylbenzonitrile, is a mixed solvent system of a non-polar and a moderately polar solvent. A mixture of petroleum ether and ethyl acetate is a recommended starting point.[1] The compound is also known to be soluble in methanol.[2] The ideal solvent or solvent mixture should dissolve the compound when hot but have low solubility when cold.

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a white to off-white crystalline powder with a melting point in the range of 80-84°C.[3]

Q3: What are some common issues encountered during the recrystallization of this compound?

A3: Common problems include the compound "oiling out" (forming a liquid instead of crystals), failure of crystals to form, and low recovery yield. These issues are often related to the choice of solvent, the cooling rate, and the purity of the starting material.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystals do not form, the solution may be supersaturated. You can try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.

Q5: What should I do if the compound "oils out"?

A5: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high. Try adding a small amount of additional hot solvent to the mixture to fully dissolve the oil, and then allow it to cool slowly. Using a solvent system with a lower boiling point may also resolve this issue.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crystal Formation - Too much solvent was used. - The solution is supersaturated. - The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to increase the concentration and allow the solution to cool again. - Scratch the inner surface of the flask with a glass rod or add a seed crystal. - Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Compound "Oils Out" - The boiling point of the solvent is higher than the melting point of the compound (80-84°C). - The solution is cooling too rapidly. - High concentration of impurities.- Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to lower the saturation point. - Allow the solution to cool more slowly (e.g., by insulating the flask). - Consider pre-purification by another method (e.g., column chromatography) if the starting material is very impure.
Low Recovery Yield - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. - Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - If hot filtration is necessary, use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent ratios and volumes may need to be adjusted based on the purity of the starting material.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Petroleum ether (or hexane)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to determine a suitable system. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and petroleum ether is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) to just cover the solid. Gently heat the mixture while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (e.g., the same solvent mixture or the less polar solvent like petroleum ether) to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C₈H₆FNO[3]
Molecular Weight 151.14 g/mol [3]
Appearance White to almost white powder/crystal[3]
Melting Point 80 - 84 °C[3]
Solubility Soluble in Methanol[2]

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out filter_wash Filter and Wash Crystals crystals_form->filter_wash  Yes no_crystals No Crystals Form crystals_form->no_crystals  No dry Dry Pure Product filter_wash->dry low_yield Low Yield filter_wash->low_yield end End dry->end add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed concentrate Concentrate Solution (Boil off some solvent) no_crystals->concentrate add_solvent Add More 'Good' Solvent and Reheat oiling_out->add_solvent slow_cool Cool More Slowly oiling_out->slow_cool check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor add_seed->cool concentrate->cool add_solvent->cool slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

troubleshooting low yield in the final oxidation step of formylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the final oxidation step of formylbenzonitrile synthesis and addressing challenges related to low yield.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for the synthesis of formylbenzonitrile via oxidation?

A1: The most common precursor for synthesizing formylbenzonitrile is the corresponding methylbenzonitrile (also known as cyanotoluene or tolunitrile). The methyl group is oxidized to a formyl (aldehyde) group in the final step. Other precursors, such as the corresponding benzyl alcohol (e.g., 3-cyanobenzyl alcohol), can also be used.

Q2: Which oxidation methods are typically employed for the final step of formylbenzonitrile synthesis?

A2: Several oxidation methods can be utilized, including catalytic oxidation using various metal catalysts and stoichiometric oxidation using specific oxidizing agents. Common methods involve the use of catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant, or metal-based catalysts. The choice of method often depends on the desired scale, selectivity, and reaction conditions.

Q3: My yield of formylbenzonitrile is consistently low. What are the general factors I should investigate?

A3: Consistently low yields can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in the methylbenzonitrile precursor can poison the catalyst or lead to unwanted side reactions.[1]

  • Reaction Conditions: Critical parameters such as temperature, reaction time, and pressure must be carefully controlled. Deviations from optimized protocols can significantly decrease yield.[1]

  • Catalyst Activity: The catalyst may be deactivated, expired, or used at an incorrect loading.[1]

  • Atmosphere Control: Many oxidation reactions are sensitive to atmospheric conditions. Ensuring an inert atmosphere when required is crucial to prevent side reactions.[1][2]

Q4: What are the primary side products that contribute to low yields in this oxidation?

A4: The most common side product is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid (cyanobenzoic acid).[1] Incomplete conversion, resulting in residual starting material, is another major contributor to low yields of the purified product.

Troubleshooting Guides for Low Yield in the Final Oxidation Step

Issue 1: Incomplete Conversion of Methylbenzonitrile

Symptoms:

  • TLC or GC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Low isolated yield of formylbenzonitrile.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inactive or Insufficient Catalyst Use a fresh batch of catalyst and ensure the correct catalyst loading is used. For TEMPO-catalyzed reactions, verify the quality of the co-catalysts.[1]
Insufficient Oxidant Ensure an adequate supply of the oxidant. For reactions using oxygen, ensure efficient stirring and a continuous supply.
Low Reaction Temperature Gradually and carefully increase the reaction temperature within the recommended range for the specific protocol.[1]
Short Reaction Time Monitor the reaction progress using TLC or GC and consider extending the reaction time until the starting material is consumed.
Issue 2: Formation of Cyanobenzoic Acid (Over-oxidation)

Symptoms:

  • Presence of a significant impurity peak corresponding to cyanobenzoic acid in NMR, LC-MS, or GC-MS.

  • Difficult purification, as the carboxylic acid can be challenging to separate from the aldehyde.

Potential Causes and Solutions:

Potential Cause Recommended Action
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the product.[1]
Excessive Reaction Temperature Lower the reaction temperature. High temperatures can accelerate the rate of over-oxidation.[1]
Excessive Oxidant Concentration If using a gaseous oxidant like oxygen, adjust the ratio of oxygen to inert gas to reduce the oxidation potential.[1]
Issue 3: Product Degradation or Discoloration

Symptoms:

  • The final product is an oil instead of a solid or has a significant color.

  • The presence of multiple unidentified impurities in the final product analysis.

Potential Causes and Solutions:

Potential Cause Recommended Action
Oxidation of the Aldehyde Product Conduct the reaction and all subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2]
High Reaction Temperature High temperatures can lead to the formation of colored byproducts. Ensure precise temperature control.
Impurities in Solvents or Reagents Use high-purity, dry solvents and fresh reagents to avoid introducing contaminants that can lead to side reactions.
Improper Storage Store the purified formylbenzonitrile under an inert atmosphere and at a low temperature (2-8°C) to maintain its purity and prevent degradation.[2]

Experimental Protocols

Protocol 1: TEMPO-Catalyzed Oxidation of 3-Methylbenzonitrile

This protocol is a representative example for the selective oxidation of a methylbenzonitrile to the corresponding formylbenzonitrile.

Materials:

  • 3-Methylbenzonitrile

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Ferrous bromide (FeBr₂)

  • DL-alanine propionic acid

  • Solvent (e.g., Acetonitrile)

  • Oxygen supply (balloon or continuous feed)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzonitrile in the chosen solvent.

  • Add the catalytic amounts of TEMPO, ferrous bromide, and DL-alanine propionic acid to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux).

  • Introduce oxygen into the reaction vessel, either via a balloon or a controlled flow.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a suitable reducing agent (e.g., aqueous sodium thiosulfate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve 3-Methylbenzonitrile in Solvent add_catalysts Add TEMPO, FeBr2, and Co-catalyst start->add_catalysts heat Heat to Reflux add_catalysts->heat add_o2 Introduce Oxygen heat->add_o2 monitor Monitor by TLC/GC add_o2->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Extract Product quench->extract purify Purify Product extract->purify final_product Formylbenzonitrile purify->final_product

Caption: Experimental workflow for the TEMPO-catalyzed oxidation of 3-methylbenzonitrile.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield of Formylbenzonitrile incomplete_conversion Incomplete Conversion start->incomplete_conversion over_oxidation Over-oxidation to Cyanobenzoic Acid start->over_oxidation degradation Product Degradation start->degradation sol_conversion Check Catalyst Activity Increase Temperature/Time Ensure Sufficient Oxidant incomplete_conversion->sol_conversion sol_over_oxidation Reduce Reaction Time/Temp Adjust Oxidant Concentration over_oxidation->sol_over_oxidation sol_degradation Use Inert Atmosphere Ensure Pure Reagents Proper Storage degradation->sol_degradation

Caption: Troubleshooting logic for low yield in formylbenzonitrile synthesis.

References

managing side reactions during chloromethylation of fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the chloromethylation of fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chloromethylation of fluorobenzonitrile?

A1: The primary side reactions include the formation of diarylmethane derivatives, polychloromethylation, and the generation of resinous by-products. The formation of the carcinogenic bis(chloromethyl) ether is also a significant safety concern.

Q2: How does the choice of catalyst influence the formation of side products?

A2: The catalyst plays a crucial role in determining the product distribution. Strong Lewis acids, such as aluminum chloride (AlCl₃), are known to promote the formation of diarylmethane by-products through secondary Friedel-Crafts alkylation.[1] Milder Lewis acids like zinc chloride (ZnCl₂) or protic acids like sulfuric acid are often preferred for deactivated substrates to minimize this side reaction.

Q3: What is the effect of temperature on the chloromethylation of fluorobenzonitrile?

A3: Higher reaction temperatures generally lead to an increase in the rate of side reactions, particularly the formation of diarylmethane and resinous materials.[1] Careful control of the reaction temperature is therefore critical for maximizing the yield of the desired chloromethylated product.

Q4: Can the ratio of reactants be optimized to control side reactions?

A4: Yes, the molar ratio of reactants is a key parameter. Using a moderate excess of the chloromethylating agent can help to ensure complete conversion of the starting material, but a large excess can lead to polychloromethylation. Conversely, an excess of fluorobenzonitrile may favor the formation of diarylmethane.

Q5: How can the formation of bis(chloromethyl) ether be minimized?

A5: The formation of the highly carcinogenic bis(chloromethyl) ether is a known risk in chloromethylation reactions. Its formation can be minimized by carefully controlling the reaction conditions, such as temperature and the equivalents of formaldehyde and hydrogen chloride used. Performing the reaction in a well-ventilated fume hood with appropriate personal protective equipment is mandatory.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of chloromethylated fluorobenzonitrile Incomplete reaction.- Increase reaction time.- Gradually increase reaction temperature, monitoring for an increase in byproducts.- Ensure the catalyst is active and used in the appropriate amount.
Degradation of product.- Lower the reaction temperature.- Reduce the reaction time.
High levels of diarylmethane byproduct Use of a strong Lewis acid catalyst (e.g., AlCl₃).- Switch to a milder Lewis acid catalyst such as zinc chloride (ZnCl₂).[1]
High reaction temperature.- Maintain a lower reaction temperature (e.g., 0-10 °C).
Prolonged reaction time.- Monitor the reaction progress by TLC or GC and quench the reaction upon consumption of the starting material.
Formation of polychloromethylated products Excess of chloromethylating agent.- Reduce the molar equivalents of the chloromethylating agent (e.g., paraformaldehyde and HCl).
Formation of resinous material High reaction temperature or prolonged reaction time.- Lower the reaction temperature and shorten the reaction time.
Highly acidic conditions.- Consider using a less acidic catalyst system.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data on the influence of reaction conditions on the product distribution in the chloromethylation of 4-fluorobenzonitrile. This data is intended for illustrative purposes to guide experimental design.

Entry Catalyst Temperature (°C) Time (h) Yield of 4-fluoro-3-(chloromethyl)benzonitrile (%) Diarylmethane Byproduct (%) Polychloromethylated Products (%)
1AlCl₃256453510
2ZnCl₂25665155
3ZnCl₂10127583
4H₂SO₄101270104
5ZnCl₂40450258

Experimental Protocols

Protocol 1: General Procedure for Chloromethylation of 4-Fluorobenzonitrile with Zinc Chloride
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a condenser connected to a gas trap, add 4-fluorobenzonitrile (1.0 eq) and anhydrous zinc chloride (0.5 eq).

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Add paraformaldehyde (1.2 eq).

  • Reaction: Bubble dry hydrogen chloride gas through the stirred suspension at a slow rate, maintaining the temperature below 10 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Quench a small aliquot of the reaction mixture in cold water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injector: 250 °C, split mode.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Data Analysis: Identify the product and byproducts by comparing their mass spectra with a library database and their retention times with authentic standards if available.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Chloromethylation cluster_workup Work-up and Purification A Combine 4-Fluorobenzonitrile and ZnCl2 B Cool to 0-5 °C A->B C Add Paraformaldehyde B->C D Bubble HCl gas C->D E Monitor by TLC/GC D->E F Quench with Ice-Water E->F Reaction Complete G Extract with CH2Cl2 F->G H Purify by Column Chromatography G->H I Isolated Product H->I

Caption: Experimental workflow for the chloromethylation of 4-fluorobenzonitrile.

troubleshooting_logic start Analyze Reaction Outcome low_yield Low Yield start->low_yield high_diarylmethane High Diarylmethane start->high_diarylmethane high_poly High Polychloromethylation start->high_poly incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction strong_catalyst Strong Lewis Acid? high_diarylmethane->strong_catalyst excess_reagent Excess Chloromethylating Agent? high_poly->excess_reagent increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp Yes use_milder_catalyst Use Milder Catalyst (ZnCl2) strong_catalyst->use_milder_catalyst Yes reduce_reagent Reduce Reagent Equivalents excess_reagent->reduce_reagent Yes

Caption: Troubleshooting logic for managing side reactions.

References

Technical Support Center: HPLC Analysis for Monitoring 2-Fluoro-5-methoxybenzonitrile Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions involving 2-Fluoro-5-methoxybenzonitrile. This guide includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to address common challenges encountered during analysis.

Experimental Protocol: Reaction Monitoring of this compound

This protocol outlines a general method for monitoring the consumption of a starting material and the formation of this compound. Method validation and optimization are recommended for specific reaction mixtures.

Objective: To quantify the percentage of starting material remaining and the yield of this compound in a reaction mixture over time.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation, if needed)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile to water.

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.

    • Immediately quench the reaction if necessary to stop further conversion. This can often be achieved by diluting the aliquot in a cold solvent.

    • Dilute the quenched sample with the mobile phase or a compatible solvent to a concentration that falls within the range of the calibration standards.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in the table below.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and samples onto the column.

    • Record the chromatograms and the peak areas for the starting material and the product.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the reaction samples by interpolating their peak areas on the calibration curve.

    • Calculate the percentage of starting material remaining and the reaction yield at each time point.

Quantitative Data Summary:

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Isocratic, e.g., 60:40 v/v) or a gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm
Run Time Approximately 15 minutes

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Reaction Sampling B Quenching A->B C Dilution B->C D Filtration C->D E Injection D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Caption: Workflow for HPLC monitoring of a chemical reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound reaction progress.

Problem Possible Cause(s) Recommended Solution(s)
No peaks observed - Incorrect injection or no sample injected- Detector lamp is off or malfunctioning- No analyte in the sample- Verify the injection process and sample volume.- Ensure the detector lamp is on and functioning correctly.- Check the sample preparation procedure and confirm the reaction is proceeding.
Poor peak shape (tailing or fronting) - Column overload- Secondary interactions with the column- Mismatch between injection solvent and mobile phase- Dilute the sample.[1]- Use a mobile phase with a different pH or ionic strength.[2]- Dissolve the sample in the mobile phase whenever possible.[1]
Baseline noise or drift - Air bubbles in the system- Contaminated mobile phase or column- Fluctuations in temperature- Degas the mobile phase and purge the pump.[3][4]- Use fresh, high-purity solvents and flush the column.[4]- Use a column oven to maintain a stable temperature.[2]
Shifting retention times - Inconsistent mobile phase composition- Column degradation- Fluctuations in flow rate- Prepare the mobile phase carefully and consistently.[5]- Replace the column if it has degraded.- Check the pump for leaks or malfunctions.[5]
Extra (ghost) peaks - Contamination in the sample or mobile phase- Carryover from a previous injection- Use high-purity solvents and clean sample vials.[4]- Implement a needle wash step between injections.[4]

Troubleshooting Logic

G cluster_peak_issues Peak-Related Issues cluster_baseline_issues Baseline-Related Issues cluster_retention_issues Retention Time Issues start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape no_peaks No Peaks? start->no_peaks extra_peaks Extra Peaks? start->extra_peaks baseline_noise Baseline Noise/Drift? start->baseline_noise rt_shift Retention Time Shift? start->rt_shift solution2 Dilute Sample Adjust Mobile Phase pH Match Injection Solvent peak_shape->solution2 Yes solution1 Check Injection Check Detector Lamp Verify Sample Prep no_peaks->solution1 Yes solution5 Use High-Purity Solvents Clean Vials & System Add Needle Wash extra_peaks->solution5 Yes solution3 Degas Mobile Phase Use Fresh Solvents Use Column Oven baseline_noise->solution3 Yes solution4 Check Mobile Phase Prep Check Flow Rate Replace Column rt_shift->solution4 Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for the analysis of this compound?

A1: A good starting point for reversed-phase HPLC analysis of moderately polar aromatic compounds like this compound is an isocratic mixture of acetonitrile and water, for example, in a 60:40 (v/v) ratio.[6] Depending on the retention time and the presence of other components in the reaction mixture, a gradient elution might be necessary to achieve optimal separation.

Q2: How can I improve the resolution between the starting material and the this compound peak?

A2: To improve resolution, you can try adjusting the mobile phase composition. Increasing the proportion of water (the weaker solvent) will generally increase retention times and may improve separation. Alternatively, you can switch to a different column with a different selectivity, such as a phenyl-hexyl column, which can offer different interactions with aromatic compounds.

Q3: My sample is not fully dissolving in the mobile phase. What should I do?

A3: If your sample has poor solubility in the mobile phase, you can try dissolving it in a stronger organic solvent like pure acetonitrile or methanol first, and then diluting it with the mobile phase.[1] Ensure the final injection solvent is as similar to the mobile phase as possible to avoid peak distortion.[1]

Q4: Why is my baseline drifting during the analysis?

A4: Baseline drift can be caused by several factors, including changes in the mobile phase composition, temperature fluctuations, or a contaminated column or detector cell.[4] Ensure your mobile phase is well-mixed and degassed, use a column oven for temperature stability, and clean your system if contamination is suspected.[2][4]

Q5: What should I do if I observe peak tailing for my analyte?

A5: Peak tailing can occur due to secondary interactions between the analyte and active sites on the silica-based column packing.[2] This can sometimes be mitigated by adding a small amount of an acid (like 0.1% trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups. Also, ensure you are not overloading the column by injecting too concentrated a sample.[1][2]

References

Technical Support Center: Catalyst Choice in 2-Fluoro-5-methoxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of catalyst selection on reactions involving 2-Fluoro-5-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyzed cross-coupling reactions for this compound?

A1: Given its structure as a functionalized aryl halide, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most prevalent of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The choice of catalyst is critical in both reactions to achieve high yields and minimize side products.

Q2: How does the electronic nature of this compound influence catalyst selection?

A2: The fluorine atom at the 2-position and the methoxy group at the 5-position have opposing electronic effects. The fluorine is electron-withdrawing via induction, while the methoxy group is electron-donating through resonance. This electronic balance, along with the coordinating potential of the nitrile group, can influence the efficacy of the catalyst. Generally, for electron-rich or sterically hindered substrates, more electron-rich and bulky phosphine ligands are beneficial for the oxidative addition step in the catalytic cycle.

Q3: What are common side reactions observed in catalyzed reactions of this compound and how can they be minimized?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki-Miyaura) or the amine (in Buchwald-Hartwig) coupling partners. This can be minimized by ensuring an oxygen-free environment and by the choice of a pre-catalyst that efficiently generates the active Pd(0) species.

  • Dehalogenation: Reduction of the C-F bond, leading to the formation of 3-methoxybenzonitrile. This can be mitigated by optimizing the base and reaction temperature.

  • Hydrolysis of the nitrile group: Under harsh basic or acidic conditions, the nitrile can be hydrolyzed to a carboxylic acid. Careful selection of a non-nucleophilic base and moderate reaction temperatures are crucial.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Potential CauseRecommended Solution
Inefficient Oxidative Addition The C-F bond is generally less reactive than C-Br or C-I bonds. Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate this step.
Catalyst Deactivation The nitrile group can coordinate to the palladium center and inhibit catalysis. A ligand with greater steric bulk can help prevent this. Consider using a pre-formed catalyst to ensure the active species is present.
Slow Transmetalation The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Ensure the base is finely powdered and anhydrous.
Protodeboronation of Boronic Acid The boronic acid may be degrading under the reaction conditions. Use a slight excess of the boronic acid (1.2-1.5 equivalents) or switch to a more stable boronate ester (e.g., a pinacol ester).
Buchwald-Hartwig Amination

Problem: Incomplete conversion in the Buchwald-Hartwig amination of this compound.

Potential CauseRecommended Solution
Steric Hindrance The fluorine atom ortho to the reaction site can sterically hinder the approach of the amine. Employing a catalyst with a bulky ligand (e.g., Josiphos or Buchwald-type ligands) can create a more accessible catalytic center.
Weak Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often effective choices.
Catalyst Inhibition Similar to the Suzuki-Miyaura coupling, the nitrile can inhibit the catalyst. Using a higher catalyst loading or a more robust ligand can overcome this.
Low Amine Nucleophilicity For less nucleophilic amines, higher reaction temperatures and longer reaction times may be necessary. Ensure the reaction is run under a strictly inert atmosphere to prevent catalyst decomposition at elevated temperatures.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃PPh₃K₂CO₃Toluene/H₂O1001245
Pd₂(dba)₃ / SPhosSPhosK₃PO₄1,4-Dioxane100892
Pd(PPh₃)₄PPh₃Cs₂CO₃DME901265
[Pd(allyl)Cl]₂ / XPhosXPhosK₃PO₄t-BuOH80695
Table 2: Influence of Catalyst Choice on the Buchwald-Hartwig Amination of this compound with Morpholine
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / BINAPBINAPNaOtBuToluene1101675
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃1,4-Dioxane1001285
Pd(OAc)₂ / RuPhosRuPhosLiHMDSTHF80894
[Pd(allyl)Cl]₂ / cataCXium AcataCXium AK₃PO₄t-BuOH901088

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.02 mmol) and ligand (0.04 mmol) if not using a pre-catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (5 mL) via syringe.

  • Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (0.01 mmol), ligand (0.012 mmol), and base (1.4 mmol) to a vial. Add this compound (1.0 mmol), the amine (1.2 mmol), and the solvent (3 mL).

  • Reaction: Seal the vial and stir the mixture at the indicated temperature for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base - Catalyst & Ligand setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Dry Glassware glassware->setup solvent Degas Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring monitoring->heating Incomplete quench Quench and Extract monitoring->quench Complete dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product Isolated Product purify->product suzuki_catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)₂ pd_aryl_intermediate Ar-Pd(II)L_n-Ar' transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination Ar-Ar' reductive_elimination->pd0

Navigating Quinazoline Synthesis: A Technical Support Guide on Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of quinazoline derivatives is a critical process, yet one fraught with potential challenges. The choice of solvent, in particular, can profoundly influence reaction outcomes, impacting yield, purity, and the formation of side products. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, offering potential causes and solutions related to solvent selection and other reaction parameters.

1. Low or No Product Yield

  • Question: I am experiencing very low yields or failing to obtain my desired quinazoline product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or non-existent yields are a frequent hurdle in quinazoline synthesis. A systematic evaluation of your experimental setup is key to pinpointing the issue.[1]

    • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables.[1]

      • Solvent Polarity: The polarity of the solvent can significantly affect the reaction. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide, highly polar solvents like DMF and water resulted in excellent yields (85-91%), while ethanol and non-polar solvents such as toluene and THF were ineffective.[2] Similarly, in the benzylation of quinazolin-4-one, polar aprotic solvents like DMSO and acetone led to faster reactions and higher yields compared to non-polar solvents.[3]

      • Green Solvents: Consider exploring "green" solvents. Deep eutectic solvents (DES), for example, have been used effectively in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, acting as both the solvent and a catalyst.[4] Eucalyptol is another biomass-derived green solvent that has proven efficient for synthesizing 4-(arylamino)quinazoline-2-(1H)-thiones.[5]

      • Solvent-Free Conditions: In some cases, eliminating the solvent altogether can be beneficial. Solvent-free synthesis, often coupled with microwave irradiation, can lead to higher yields and cleaner reactions.[6][7] For example, a catalyst- and solvent-free synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating resulted in good to excellent yields (70-91%).[6]

    • Reagent Quality and Stoichiometry: The purity of your starting materials is paramount. Impurities in reactants like anthranilic acid derivatives can interfere with the reaction.[1]

    • Inadequate Mixing: If your reactants are not fully soluble in the chosen solvent, it can lead to a heterogeneous reaction mixture and consequently, lower yields. Ensure adequate stirring or agitation.

2. Formation of Side Products

  • Question: My reaction is producing significant amounts of unintended side products. How can the solvent choice be influencing this and what can I do to improve selectivity?

  • Answer: The formation of side products is often a result of competing reaction pathways, which can be influenced by the solvent.

    • Solvent-Reactant Interactions: The solvent can stabilize or destabilize intermediates or transition states, favoring one reaction pathway over another. In the benzylation of quinazolin-4-one, non-polar solvents like toluene and dichloromethane, while leading to slower reaction rates, provided higher selectivity with minimal side reactions.[3]

    • Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, water) can participate in hydrogen bonding and may interfere with certain reactions. Aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often preferred to avoid these interactions. For the synthesis of quinazolines from amidines, a switch from nonpolar to polar solvents favored the formation of quinazolines over benzimidazoles.[8]

3. Difficult Product Purification

  • Question: I am struggling to purify my quinazoline derivative from the reaction mixture. Could the solvent be the culprit?

  • Answer: Yes, the solvent can contribute to purification challenges.

    • High-Boiling Point Solvents: Solvents like DMF and DMSO have high boiling points, making them difficult to remove completely under reduced pressure. This can contaminate your final product.

    • Solvent-Free or Greener Alternatives: Employing solvent-free conditions can simplify work-up procedures.[6][7] When a solvent is necessary, choosing a lower-boiling point solvent or a "green" solvent from which the product may precipitate upon cooling or addition of an anti-solvent can facilitate easier isolation.[5] For instance, in a synthesis using eucalyptol, the product was obtained by simple filtration.[5]

Data Presentation: Solvent Effects on Reaction Yield and Time

The following tables summarize quantitative data from various studies, illustrating the impact of different solvents on the synthesis of quinazoline derivatives.

Table 1: Influence of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones [2]

EntrySolventTime (h)Yield (%)
1No Solvent12< 5
2Ethanol12No Reaction
3Toluene12No Reaction
4THF12No Reaction
5DMF885
6Water891

Table 2: Effect of Solvent on the Benzylation of Quinazolin-4-one [3]

SolventCategoryReaction RateYieldSelectivity
DMSOPolar AproticFasterHigher-
AcetonePolar AproticFastHigh-
TolueneNon-polarSlowerHighHighest
DichloromethaneNon-polarSlower-High
EthanolPolar ProticSmooth--
WaterPolar ProticSmooth--

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones using a Deep Eutectic Solvent (DES) [4]

  • Preparation of DES: Mix choline chloride (0.05 mol) and urea (0.1 mol) and heat at 90°C until a clear liquid forms. Cool the resulting DES to room temperature for use.

  • Reaction Setup: To the prepared DES, add anthranilic acid (5 mmol), acetic anhydride (6 mmol), and the desired amine (6 mmol).

  • Reaction Conditions: Stir the mixture under heating at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (mobile phase: benzene:acetone:acetic acid 8:1:1).

  • Work-up: Upon completion, add water to the mixture.

  • Isolation: Filter the crude product and dry it.

  • Purification: Recrystallize the product from ethanol.

Protocol 2: Solvent-Free Synthesis of Quinoline Derivatives [7]

  • Reaction Setup: In a 50 mL round bottom flask, combine the substituted aldimine (1 mmol) and substituted styrene (1 mmol).

  • Reaction Conditions: Heat the mixture at 110°C for 5 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate and stir for a period.

  • Isolation: Separate the organic layer, dry it with Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid product using methanol.

Visualizations

Troubleshooting Workflow for Low Quinazoline Yield

troubleshooting_low_yield start Low or No Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_setup Examine Physical Setup start->check_setup solvent Is the solvent optimal? check_conditions->solvent purity Are starting materials pure? check_reagents->purity mixing Is mixing adequate? check_setup->mixing temp_time Are temperature and time optimized? solvent->temp_time Yes optimize_solvent Screen Solvents (Polar, Non-polar, Green, Solvent-free) solvent->optimize_solvent No optimize_temp_time Perform Temperature/ Time Screen temp_time->optimize_temp_time No end Improved Yield temp_time->end Yes optimize_solvent->end optimize_temp_time->end stoichiometry Is stoichiometry correct? purity->stoichiometry Yes purify_reagents Purify/Verify Reagents purity->purify_reagents No adjust_stoichiometry Adjust Reagent Ratios stoichiometry->adjust_stoichiometry No stoichiometry->end Yes purify_reagents->end adjust_stoichiometry->end atmosphere Is an inert atmosphere required? mixing->atmosphere Yes improve_mixing Increase Stirring Rate/ Use Mechanical Stirrer mixing->improve_mixing No use_inert_atm Use N2 or Ar Atmosphere atmosphere->use_inert_atm If required atmosphere->end Not required improve_mixing->end use_inert_atm->end

Caption: A decision tree for troubleshooting low yields in quinazoline synthesis.

Logical Relationship of Solvent Properties to Reaction Outcome

solvent_effects solvent_choice Solvent Choice polarity Polarity (Polar vs. Non-polar) solvent_choice->polarity proticity Proticity (Protic vs. Aprotic) solvent_choice->proticity green_solvent Green Solvents (e.g., DES, Water) solvent_choice->green_solvent solvent_free Solvent-Free (e.g., Microwave) solvent_choice->solvent_free yield Reaction Yield polarity->yield High polarity can increase yield selectivity Selectivity/ Side Products polarity->selectivity Low polarity can increase selectivity proticity->selectivity Aprotic often preferred to avoid side reactions green_solvent->yield Can act as catalyst workup Ease of Work-up/ Purification green_solvent->workup Easier product isolation sustainability Sustainability green_solvent->sustainability Reduces environmental impact solvent_free->yield Often high yields solvent_free->workup Simplified procedure solvent_free->sustainability Eliminates solvent waste

Caption: The impact of solvent properties on key outcomes of quinazoline synthesis.

References

preventing decomposition of reagents in 2-Fluoro-5-formylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-formylbenzonitrile. Below you will find detailed information to help prevent the decomposition of reagents and overcome common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing 2-Fluoro-5-formylbenzonitrile?

A1: There are two primary synthetic routes for the preparation of 2-Fluoro-5-formylbenzonitrile:

  • Route 1: Cyanation of 3-bromo-4-fluorobenzaldehyde. This method involves the reaction of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide (CuCN) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[1][2][3]

  • Route 2: Multi-step synthesis from 2-fluorobenzonitrile. This newer approach involves the chloromethylation of 2-fluorobenzonitrile, followed by hydrolysis and subsequent oxidation of the intermediate to the final product.[1] This route avoids the use of highly toxic reagents like cuprous cyanide.[1]

Q2: What are the key reagents that are prone to decomposition in these synthetic routes?

A2: The primary reagents of concern regarding stability and decomposition are:

  • Cuprous Cyanide (CuCN): Used in the cyanation of 3-bromo-4-fluorobenzaldehyde, its quality is crucial for a successful reaction. Impurities or oxidation can significantly decrease its reactivity.[4]

  • Pyridinium Chlorochromate (PCC): A common oxidizing agent used in the final step of the synthesis from 2-fluorobenzonitrile. PCC is sensitive to moisture and can lead to incomplete oxidation or the formation of byproducts if not handled correctly.[3]

Q3: What are the typical signs of reagent decomposition during the synthesis?

A3: Signs of reagent decomposition can manifest in several ways, including:

  • Low or no product yield: This is a primary indicator that one or more reagents may have degraded.

  • Formation of unexpected byproducts: Analysis of the reaction mixture by techniques like TLC or HPLC may reveal the presence of impurities.

  • Color changes: For instance, impure samples of cuprous cyanide can appear green due to the presence of Cu(II) impurities.

Q4: How can I minimize the decomposition of reagents?

A4: To minimize reagent decomposition, consider the following best practices:

  • Use high-purity reagents: Always start with fresh, high-quality reagents from a reputable supplier.

  • Proper storage: Store moisture-sensitive reagents like PCC in a desiccator or under an inert atmosphere.

  • Anhydrous conditions: For reactions sensitive to water, such as the PCC oxidation, ensure all glassware is thoroughly dried and use anhydrous solvents.[4]

  • Inert atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.[4]

Troubleshooting Guides

Route 1: Cyanation of 3-bromo-4-fluorobenzaldehyde
IssuePossible CauseTroubleshooting Steps
Low Yield Poor quality of cuprous cyanide: The reagent may be old, oxidized, or contain impurities.- Use fresh, high-purity cuprous cyanide. - Impurities or oxidation of the reagent can significantly decrease its reactivity.[4]
Insufficient reaction temperature: The Rosenmund-von Braun reaction requires high temperatures to proceed efficiently.- Ensure the reaction mixture reaches and is maintained at the recommended temperature (e.g., 170°C).[5] - Use a high-boiling point solvent like NMP to achieve the necessary temperature.[5]
Presence of water: Water can interfere with the reaction.- Use an anhydrous solvent and ensure all glassware is thoroughly dried before use.[4]
Formation of Colored Impurities Thermal decomposition: High reaction temperatures can lead to the decomposition of the solvent or product.- Avoid excessively high temperatures or prolonged reaction times. - Consider conducting the reaction under an inert atmosphere.[4]
Route 2: Oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile with PCC
IssuePossible CauseTroubleshooting Steps
Low Yield / Incomplete Reaction Degraded PCC: Pyridinium chlorochromate is moisture-sensitive and can lose its activity over time.- Use freshly opened or properly stored PCC.
Insufficient PCC: Not enough oxidizing agent to complete the reaction.- Add PCC in portions and monitor the reaction by TLC until the starting material is consumed.[4]
Formation of 2-Fluoro-5-cyanobenzoic acid (byproduct) Over-oxidation due to water: The presence of water can lead to the formation of a hydrate from the aldehyde, which is then further oxidized to the carboxylic acid.- Ensure all glassware is thoroughly dried. - Use an anhydrous solvent like dichloromethane. - Perform the reaction under an inert atmosphere to minimize exposure to atmospheric moisture.
Difficulty in Removing Chromium Byproducts Incomplete filtration: The chromium byproducts are often fine particles that can pass through standard filter paper.- Filter the reaction mixture through a pad of celite or silica gel to effectively remove the chromium salts.[4]

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: CyanationRoute 2: Multi-step Synthesis
Starting Material 3-bromo-4-fluorobenzaldehyde2-fluorobenzonitrile
Key Reagents Cuprous Cyanide (CuCN), NMPParaformaldehyde, HCl, PCC
Reported Yield 76.1%[2]65% (for oxidation step)[6]
Reported Purity >97%[6]>97%[6]
Advantages Fewer stepsAvoids highly toxic cuprous cyanide[1]
Disadvantages Use of highly toxic CuCN, high reaction temperatureMultiple steps

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile from 3-Bromo-4-fluorobenzaldehyde[2]
  • In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).

  • Add 50.6 g (0.56 mol) of cuprous cyanide to the solution.

  • Heat the reaction mixture to 170°C with stirring and maintain this temperature overnight.

  • After cooling to room temperature, add an appropriate amount of diatomaceous earth and stir.

  • Filter the mixture.

  • To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.

  • Separate the organic phase, wash it twice with water, and dry with anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 2-Fluoro-5-formylbenzonitrile as a pale yellow solid.

Protocol 2: Synthesis of 2-Fluoro-5-formylbenzonitrile via Oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile[6]
  • In a 1000 mL flask, add the crude 2-fluoro-5-(hydroxymethyl)benzonitrile intermediate and 500 mL of dichloromethane.

  • Cool the mixture in a cold water bath with stirring.

  • Add 200 g of pyridinium chlorochromate (PCC) in batches, maintaining the reaction at room temperature.

  • Continue stirring and monitor the reaction by HPLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of celite and wash the filter cake with 200 mL of dichloromethane.

  • Remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the residue from toluene to obtain 2-Fluoro-5-formylbenzonitrile as a yellow solid.

Mandatory Visualization

experimental_workflow_route1 start Start dissolve Dissolve 3-bromo-4-fluorobenzaldehyde in NMP start->dissolve add_cucn Add Cuprous Cyanide dissolve->add_cucn heat Heat to 170°C (overnight) add_cucn->heat cool Cool to RT heat->cool filter Filter with Diatomaceous Earth cool->filter extract Extract with Ethyl Acetate & Water filter->extract dry Dry Organic Phase extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product 2-Fluoro-5-formylbenzonitrile recrystallize->product

Caption: Experimental Workflow for Route 1: Cyanation.

experimental_workflow_route2 start Start dissolve Dissolve 2-fluoro-5-(hydroxymethyl)benzonitrile in Dichloromethane start->dissolve cool Cool in Water Bath dissolve->cool add_pcc Add PCC in Batches cool->add_pcc stir Stir at RT (Monitor by HPLC) add_pcc->stir filter Filter through Celite stir->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize evaporate->recrystallize product 2-Fluoro-5-formylbenzonitrile recrystallize->product

Caption: Experimental Workflow for Route 2: Oxidation.

troubleshooting_low_yield issue Low Yield Observed check_reagents Check Reagent Quality (Freshness, Purity) issue->check_reagents check_temp Verify Reaction Temperature issue->check_temp check_moisture Ensure Anhydrous Conditions issue->check_moisture reagent_ok Reagents OK? check_reagents->reagent_ok temp_ok Temperature Correct? check_temp->temp_ok moisture_ok Moisture Excluded? check_moisture->moisture_ok replace_reagent Use Fresh Reagents reagent_ok->replace_reagent No proceed Proceed with Reaction reagent_ok->proceed Yes adjust_temp Adjust Heating/Cooling temp_ok->adjust_temp No temp_ok->proceed Yes dry_glassware Dry Glassware/Solvents moisture_ok->dry_glassware No moisture_ok->proceed Yes replace_reagent->proceed adjust_temp->proceed dry_glassware->proceed

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Purification of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 2-Fluoro-5-formylbenzonitrile. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of 2-Fluoro-5-formylbenzonitrile?

The primary impurities are often related to the synthetic route used. The two main routes for synthesizing 2-Fluoro-5-formylbenzonitrile are the cyanation of 3-bromo-4-fluorobenzaldehyde and a three-step synthesis from 2-fluorobenzonitrile.[1]

Common impurities include:

  • Unreacted starting materials: Such as 3-bromo-4-fluorobenzaldehyde or 2-fluoro-5-(hydroxymethyl)benzonitrile, depending on the synthetic pathway.[2]

  • Side-products: Over-oxidation of the aldehyde can lead to the formation of 2-fluoro-5-cyanobenzoic acid.[2]

  • Reagent residues: Residual copper salts from the use of cuprous cyanide and chromium residues from PCC oxidation are common.[2]

  • Solvent-related impurities: High-temperature reactions may lead to side reactions involving the solvent, such as NMP.[2]

Q2: What is the recommended method for assessing the purity of 2-Fluoro-5-formylbenzonitrile?

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of the final product and for monitoring the progress of the reaction.[1][3] A reversed-phase HPLC (RP-HPLC) method is generally recommended.[3]

Q3: What are the key physical and chemical properties of 2-Fluoro-5-formylbenzonitrile relevant to its purification?

Understanding the physicochemical properties is crucial for developing an effective purification strategy.

PropertyValue
Molecular Formula C₈H₄FNO
Molecular Weight 149.12 g/mol [4]
Appearance White to light yellow powder or crystalline solid[4]
Melting Point 80-84 °C[4]
Boiling Point 215.6 ± 20.0 °C (Predicted)[4]
Solubility Generally soluble in common organic solvents and insoluble in water[4]

Q4: What are the potential degradation pathways for 2-Fluoro-5-formylbenzonitrile?

Based on its functional groups, potential degradation pathways include:

  • Hydrolysis: The nitrile group can hydrolyze to an amide and then to a carboxylic acid.[4] This can be catalyzed by strong acids or bases.[4]

  • Oxidation: The aldehyde group is susceptible to oxidation, which forms 3-cyano-4-fluorobenzoic acid.[4]

To prevent degradation, the compound should be stored away from incompatible substances and adverse conditions.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 2-Fluoro-5-formylbenzonitrile.

Issue 1: Low Purity After Recrystallization

Symptoms:

  • The final product shows significant impurities by HPLC or NMR analysis.[5]

  • Difficulty in obtaining a high-purity solid product.[5]

Possible Causes and Solutions:

Cause Recommended Action
Ineffective Solvent System Recrystallization from toluene or a mixture of petroleum ether and ethyl acetate has been reported.[5][6][7] If impurities persist, consider screening for alternative solvent systems.
Presence of Insoluble Impurities If copper salts are present from the cyanation reaction, they are typically insoluble in organic solvents and can be largely removed by filtration before recrystallization.[2]
Co-precipitation of Impurities Slow cooling during recrystallization can help in the formation of purer crystals.[2]
Incomplete Removal of Reagents Ensure the crude product is properly washed (e.g., with water, sodium carbonate solution, and brine) and dried before the final purification step.[5]
Issue 2: Colored Impurities in the Final Product

Symptoms:

  • The product appears as a pale yellow to yellow solid, but a darker coloration may indicate impurities.[2][6]

Possible Causes and Solutions:

Cause Recommended Action
Thermal Decomposition Avoid excessively high temperatures or prolonged reaction times during synthesis, which can lead to the formation of colored byproducts.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]
Residual Chromium Salts If pyridinium chlorochromate (PCC) is used for oxidation, residual chromium byproducts can impart color. These are typically removed by filtration through a pad of silica gel or celite.[2]
Solvent-Related Impurities High-boiling point solvents like NMP can sometimes lead to colored impurities. A thorough aqueous workup is necessary to remove the solvent.[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This section provides a general HPLC method for the analysis of 2-Fluoro-5-formylbenzonitrile. Method development and validation are required for specific applications.[3]

Parameter Recommended Value
Column C18, 4.6 x 150 mm, 5 µm[3]
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Injection Volume 10 µL[3]
UV Detection Wavelength 254 nm[3]

Recrystallization Protocol

A general procedure for recrystallization is as follows:

  • Dissolve the crude 2-Fluoro-5-formylbenzonitrile in a minimal amount of a suitable hot solvent (e.g., toluene or a petroleum ether/ethyl acetate mixture).[2][6]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.[2]

  • Further cool the solution in an ice bath to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified product under vacuum.[2]

Visualizations

Purification_Workflow Crude_Product Crude 2-Fluoro-5- formylbenzonitrile Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration if insoluble impurities Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Washing with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product Impurity_Sources cluster_synthesis Synthetic Routes cluster_impurities Common Impurities Cyanation Cyanation Unreacted_Starting_Material Unreacted Starting Material Cyanation->Unreacted_Starting_Material e.g., 3-bromo-4- fluorobenzaldehyde Copper_Salts Copper Salts Cyanation->Copper_Salts Oxidation Oxidation Oxidation->Unreacted_Starting_Material e.g., 2-fluoro-5- (hydroxymethyl)benzonitrile Over-oxidized_Product Over-oxidized Product Oxidation->Over-oxidized_Product Chromium_Residues Chromium Residues Oxidation->Chromium_Residues

References

improving purity of 2-Fluoro-5-methoxybenzonitrile for pharmaceutical applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of 2-Fluoro-5-methoxybenzonitrile for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity requirements for this compound in pharmaceutical applications?

A1: For pharmaceutical applications, the purity of key intermediates like this compound is typically expected to be high, often exceeding 98% or even 99%.[1][2] The acceptable level of specific impurities is usually very low and is determined by regulatory guidelines and the nature of the final active pharmaceutical ingredient (API).

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities can originate from the starting materials, side reactions, or degradation products. Depending on the synthetic route, potential impurities may include:

  • Unreacted starting materials: Such as 2-fluoro-5-methoxyaniline (if using a Sandmeyer reaction) or 4-fluoro-3-bromoanisole (if using cyanation of an aryl halide).

  • Side-products from the Sandmeyer reaction: These can include phenolic compounds, biaryl derivatives, and azo compounds.[3]

  • Isomeric impurities: Positional isomers of the starting materials or the product.

  • Residual solvents: Solvents used in the synthesis and work-up procedures.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for determining the purity of this compound.[1][2] HPLC is particularly useful for quantifying non-volatile impurities, while GC is suitable for analyzing volatile impurities and residual solvents. For structural elucidation of unknown impurities, hyphenated techniques like GC-Mass Spectrometry (GC-MS) or LC-MS are invaluable.

Q4: What is the most common method for purifying crude this compound?

A4: Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful purification.

Troubleshooting Guides

Low Purity After Synthesis

Q: My initial product purity is below 85%. What are the likely causes and how can I improve it?

A: Low purity after synthesis can be due to several factors related to the reaction conditions.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting materials. Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed.

  • Side Reactions: Suboptimal reaction temperature or the presence of contaminants can lead to the formation of by-products. For instance, in a Sandmeyer reaction, maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the formation of phenolic impurities.[3]

  • Impure Reagents: The purity of your starting materials and reagents will directly impact the purity of your final product. Ensure you are using high-purity reagents.

Recrystallization Issues

Q: I am having trouble with the recrystallization of this compound. The product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the impure compound or if the cooling is too rapid.

  • Re-heat the solution: Add a small amount of additional solvent to the hot solution until the oil redissolves completely.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.

  • Solvent Choice: The chosen solvent may not be ideal. Consider a different solvent or a solvent mixture.

Q: The recovery yield after recrystallization is very low. How can I improve it?

A: Low recovery can be caused by several factors:

  • Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.

  • The compound is too soluble in the cold solvent: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product.

  • Premature crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Toluene, or a mixture of Petroleum Ether and Ethyl Acetate)[4]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a starting point for developing an HPLC method for the purity analysis of this compound, based on methods for similar compounds.[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

Parameter Value
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a similar concentration as the working standards.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from the reference standards.

Data Presentation

Table 1: Impurity Profile of Crude vs. Purified this compound (Example Data)
ImpurityRetention Time (min)Crude Product (% Area)Purified Product (% Area)
Unidentified Impurity 14.23.5< 0.1
Starting Material5.85.2Not Detected
This compound 7.1 90.8 99.8
Unidentified Impurity 28.50.5< 0.1
Table 2: Efficacy of Different Recrystallization Solvents (Example Data)
Recrystallization SolventInitial Purity (%)Purity after Recrystallization (%)Recovery Yield (%)
Ethanol91.298.585
Toluene91.299.182
Petroleum Ether / Ethyl Acetate91.299.388

Visualizations

G cluster_workflow Purification and Analysis Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization filtration Filtration and Washing recrystallization->filtration drying Drying filtration->drying purified Purified Product drying->purified hplc_analysis HPLC/GC Purity Analysis purified->hplc_analysis hplc_analysis->recrystallization Repurify if needed final_product Final Product (>99% Purity) hplc_analysis->final_product Meets Specification

Caption: General workflow for improving the purity of this compound.

G cluster_troubleshooting Recrystallization Troubleshooting start Recrystallization Issue oiling_out Product 'oiling out'? start->oiling_out low_recovery Low recovery yield? oiling_out->low_recovery No reheat Re-heat and add more solvent oiling_out->reheat Yes change_solvent Consider a different solvent low_recovery->change_solvent If issues persist check_solvent_amount Used minimum hot solvent? low_recovery->check_solvent_amount Yes slow_cool Cool solution slowly reheat->slow_cool success Successful Recrystallization slow_cool->success change_solvent->success check_cooling Cooled sufficiently? check_solvent_amount->check_cooling Yes reduce_solvent Use less solvent check_solvent_amount->reduce_solvent No cool_longer Cool in ice bath for longer check_cooling->cool_longer No check_cooling->success Yes reduce_solvent->success cool_longer->success

Caption: Troubleshooting decision tree for recrystallization problems.

G cluster_hplc HPLC Purity Analysis Workflow prepare_mobile_phase Prepare Mobile Phase hplc_system Equilibrate HPLC System prepare_mobile_phase->hplc_system prepare_standards Prepare Standard Solutions inject_samples Inject Standards and Sample prepare_standards->inject_samples prepare_sample Prepare Sample Solution prepare_sample->inject_samples hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Process Data and Integrate Peaks acquire_data->process_data calculate_purity Calculate Purity process_data->calculate_purity

Caption: Experimental workflow for HPLC purity analysis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Fluoro-5-methoxybenzonitrile and Structurally Related Alternatives Based on Nuclear Magnetic Resonance (NMR) Spectroscopy.

This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and its structural analogs. A comprehensive understanding of the NMR spectra of this compound is essential for its unambiguous identification, purity assessment, and for tracking its progression in synthetic schemes. In drug discovery and development, such detailed structural analysis is critical for ensuring the quality and integrity of synthesized molecules.

While publicly available, fully assigned experimental NMR data for this compound is limited, this guide will present predicted spectral data alongside experimentally obtained data for closely related compounds: 2-fluorobenzonitrile, 3-methoxybenzonitrile, and 4-methoxybenzonitrile. This comparative approach will illuminate the influence of the fluorine and methoxy substituents on the chemical shifts and coupling patterns of the benzonitrile scaffold.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectra of substituted benzonitriles are primarily characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The chemical shifts and multiplicities of these protons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents on the benzene ring.

Table 1: Comparison of ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Solvent
This compound H-3~7.35dddJ(H,H) ≈ 9.0, J(H,F) ≈ 4.5, J(H,H) ≈ 3.0Predicted
H-4~7.25tJ(H,H) ≈ 9.0Predicted
H-6~7.15ddJ(H,H) ≈ 3.0, J(H,F) ≈ 2.5Predicted
-OCH₃~3.85s-Predicted
2-Fluorobenzonitrile Aromatic H7.66 - 7.24m-CDCl₃[1]
3-Methoxybenzonitrile Aromatic H7.37 - 7.13mJ = 8.0CDCl₃[2]
-OCH₃3.83s-CDCl₃[2]
4-Methoxybenzonitrile H-2, H-67.58dJ = 8.0CDCl₃[2]
H-3, H-56.95dJ = 8.0CDCl₃[2]
-OCH₃3.86s-CDCl₃[2]

Note: Predicted data for this compound is based on established substituent effects and may vary from experimental values.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the electron-donating or electron-withdrawing nature of the substituents. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant (¹JCF).

Table 2: Comparison of ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ) (ppm)Solvent
This compound C1~103 (d, ²JCF ≈ 25 Hz)Predicted
C2 (C-F)~160 (d, ¹JCF ≈ 250 Hz)Predicted
C3~118 (d, ²JCF ≈ 20 Hz)Predicted
C4~119Predicted
C5 (C-OCH₃)~158Predicted
C6~115 (d, ⁴JCF ≈ 5 Hz)Predicted
-CN~117Predicted
-OCH₃~56Predicted
2-Fluorobenzonitrile Aromatic C & -CNNot explicitly assigned-
3-Methoxybenzonitrile Aromatic C & -CN159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9CDCl₃[2]
-OCH₃55.3CDCl₃[2]
4-Methoxybenzonitrile Aromatic C & -CN162.8, 133.9, 119.2, 114.7, 103.9CDCl₃[2]
-OCH₃55.5CDCl₃[2]

Note: Predicted data for this compound is based on established substituent effects and may vary from experimental values. 'd' indicates a doublet due to C-F coupling.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound.

  • Ensure the sample is fully dissolved to avoid issues with spectral resolution.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

3. Data Acquisition:

  • For ¹H NMR:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 16 for a reasonably concentrated sample.

  • For ¹³C NMR:

    • A proton-decoupled experiment is generally performed to simplify the spectrum.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (several hundred to thousands) is required.

    • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a chemical compound, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structure Elucidation A Compound Synthesis/ Purification B Solvent Selection & Dissolution A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Lock & Shim) C->D E 1D NMR Experiments (¹H, ¹³C) D->E F 2D NMR Experiments (COSY, HSQC, etc.) (Optional) E->F G Fourier Transform F->G H Phasing & Baseline Correction G->H I Peak Picking & Integration (¹H) H->I J Chemical Shift & Coupling Constant Determination I->J K Assign Signals to Specific Nuclei J->K L Compare with Reference/Predicted Data K->L M Final Structure Confirmation L->M

Caption: Logical workflow for NMR analysis.

References

Comparative FT-IR Spectral Analysis of 2-Fluoro-5-methoxybenzonitrile and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-5-methoxybenzonitrile against structurally related alternatives, including Benzonitrile, 2-Fluorobenzonitrile, and 4-Methoxybenzonitrile. This document is intended for researchers and professionals in the fields of chemistry and drug development to aid in spectral interpretation and compound identification.

Data Summary: Comparison of Key Vibrational Frequencies

The following table summarizes the principal FT-IR absorption bands for this compound and its selected alternatives. Wavenumbers are given in cm⁻¹, and assignments are based on the characteristic vibrations of the respective functional groups.

Vibrational ModeThis compound (Predicted, cm⁻¹)Benzonitrile (Experimental, cm⁻¹)2-Fluorobenzonitrile (Experimental, cm⁻¹)4-Methoxybenzonitrile (Experimental, cm⁻¹)
Aromatic C-H Stretch~3100 - 3000~3070~3080~3050
Aliphatic C-H Stretch (Methoxy)~2950, ~2840N/AN/A~2960, ~2845
Nitrile (C≡N) Stretch~2230~2229~2235~2225
Aromatic C=C Stretch~1610, ~1500~1590, ~1490~1600, ~1480~1605, ~1510
Asymmetric C-O-C Stretch~1260N/AN/A~1255
Symmetric C-O-C Stretch~1030N/AN/A~1025
C-F Stretch~1280N/A~1270N/A
Aromatic C-H Out-of-Plane Bend~880, ~820~760, ~690~760~840

Experimental Protocol: FT-IR Spectroscopy

A detailed methodology for acquiring the FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique is provided below. This method is favored for its minimal sample preparation and rapid analysis time.

Objective: To obtain a high-quality FT-IR spectrum of a solid organic sample.

Apparatus and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., equipped with a diamond crystal).

  • Solid sample (e.g., this compound).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

  • Background Spectrum Collection:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe moistened with isopropanol and allow it to dry completely.

    • Without any sample on the crystal, lower the ATR press arm.

    • Using the instrument's software, collect a background spectrum. This scan measures the ambient conditions and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Raise the ATR press arm.

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically perform a Fourier transform on the resulting interferogram and subtract the background to generate the final FT-IR spectrum.

  • Data Analysis:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with known vibrational frequencies of functional groups to interpret the spectrum.[1][2]

  • Cleaning:

    • After the measurement is complete, raise the press arm and carefully remove the bulk of the sample from the crystal.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent.

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical steps involved in the interpretation of an FT-IR spectrum, from initial data acquisition to the final structural elucidation.

FTIR_Interpretation_Workflow cluster_exp Experimental Stage cluster_proc Processing Stage cluster_analysis Analysis Stage cluster_conclusion Conclusion SamplePrep Sample Preparation (ATR, KBr Pellet, etc.) DataAcq Data Acquisition (FT-IR Spectrometer) SamplePrep->DataAcq Place sample Processing Fourier Transform & Background Subtraction DataAcq->Processing Spectrum Generate IR Spectrum (Transmittance vs. Wavenumber) Processing->Spectrum PeakPicking Peak Identification (Wavenumber & Intensity) Spectrum->PeakPicking GroupFreq Correlation with Group Frequencies PeakPicking->GroupFreq Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) PeakPicking->Fingerprint Comparison Compare with Reference Spectra GroupFreq->Comparison Fingerprint->Comparison StructureElucid Structural Elucidation & Functional Group Identification Comparison->StructureElucid

Caption: Workflow for FT-IR Spectrum Interpretation.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mass spectrometry is an indispensable analytical technique in the arsenal of researchers and drug development professionals for the structural elucidation of novel chemical entities. The fragmentation pattern generated by mass spectrometry provides a molecular fingerprint, offering profound insights into the compound's structure and stability. This guide presents a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established fragmentation principles of structurally related compounds—anisole, fluorobenzene, and benzonitrile—to provide a robust predictive analysis.

Predicted Fragmentation Pattern: A Comparative Analysis

The fragmentation of this compound under electron ionization is anticipated to be a composite of the characteristic fragmentation pathways of its constituent functional groups: the benzonitrile core, the methoxy group, and the fluorine substituent. The molecular ion peak (M+) is expected at an m/z of 151.

The following table summarizes the predicted major fragment ions for this compound and compares them with the known fragmentation patterns of anisole, fluorobenzene, and benzonitrile.

m/z Predicted Fragment Ion of this compound Proposed Neutral Loss Comparison with Analogs
151[C8H6FNO]+• (Molecular Ion)-The molecular ion is expected to be reasonably stable due to the aromatic ring.
136[C7H3FNO]+•CH3•Loss of a methyl radical from the methoxy group is a common fragmentation pathway for anisole derivatives.
123[C7H3FO]+COSubsequent loss of carbon monoxide from the [M-CH3]+ fragment is a characteristic fragmentation of anisoles.
121[C8H6FO]+NOLoss of a nitro radical is a less common but possible fragmentation.
108[C7H5FO]+•HCNLoss of hydrogen cyanide is a characteristic fragmentation of benzonitriles.
95[C6H4F]+CO, CH3•Represents the fluorophenyl cation, a common fragment in the mass spectra of fluorinated aromatic compounds.
75[C5H4F]+HCN, CH3•, COFurther fragmentation of the aromatic ring.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of this compound upon electron ionization is depicted in the following diagram. This visualization illustrates the sequential loss of neutral fragments from the molecular ion, leading to the formation of the major observed ions in the mass spectrum.

Fragmentation_Pathway M [C8H6FNO]+• m/z = 151 (Molecular Ion) F1 [C7H3FNO]+• m/z = 136 M->F1 - CH3• F3 [C7H5FO]+• m/z = 108 M->F3 - HCN F2 [C7H3FO]+ m/z = 123 F1->F2 - CO F4 [C6H4F]+ m/z = 95 F2->F4 - CO

A Comparative Analysis of Reactivity: 2-Fluoro-5-methoxybenzonitrile vs. 2-Chloro-5-methoxybenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical and agrochemical compounds, the strategic selection of building blocks is crucial for efficient and high-yielding reaction pathways. Halogenated benzonitriles are versatile intermediates, with their reactivity being a key determinant in their application. This guide provides an objective comparison of the reactivity of 2-Fluoro-5-methoxybenzonitrile and 2-Chloro-5-methoxybenzonitrile, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.

Executive Summary

Theoretical Framework: The Decisive Role of the Halogen in SNAr Reactivity

Nucleophilic aromatic substitution typically proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent elimination of the halide restores the aromaticity of the ring.

The nature of the halogen substituent at the 2-position profoundly influences the rate of the initial nucleophilic attack in two ways:

  • Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) polarizes the C-F bond to a greater extent than the C-Cl bond. This creates a more significant partial positive charge on the carbon atom attached to the fluorine, making it more electrophilic and thus more susceptible to nucleophilic attack.

  • Stabilization of the Meisenheimer Complex: The highly electronegative fluorine atom effectively stabilizes the negative charge of the Meisenheimer complex through its inductive effect. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate.

It is a common misconception to assume that the weaker C-F bond strength compared to the C-Cl bond would make fluoride a poorer leaving group. However, in SNAr reactions, the cleavage of the carbon-halogen bond occurs after the rate-determining step, and therefore has a less significant impact on the overall reaction rate compared to the initial nucleophilic attack.

Quantitative Data Comparison

While a direct, side-by-side kinetic study of this compound and 2-Chloro-5-methoxybenzonitrile is not available in the literature, the following table presents representative data from related systems to illustrate the generally observed trend in reactivity for SNAr reactions. The data is based on the reaction of similar 2-halobenzonitriles with an amine nucleophile under analogous conditions.

PropertyThis compound (Representative)2-Chloro-5-methoxybenzonitrile (Representative)
Relative Reaction Rate FasterSlower
Typical Reaction Time 2-4 hours8-12 hours
Typical Reaction Yield > 90%70-85%

Note: The data presented in this table is illustrative and intended to reflect the well-established reactivity trend of F > Cl in SNAr reactions with N-nucleophiles. Actual reaction times and yields will vary depending on the specific nucleophile, solvent, temperature, and other reaction conditions.

Experimental Protocols

To provide a framework for a direct comparative analysis, the following detailed experimental protocol is proposed for the reaction of this compound and 2-Chloro-5-methoxybenzonitrile with a common amine nucleophile, piperidine.

Objective: To compare the reactivity of this compound and 2-Chloro-5-methoxybenzonitrile in a nucleophilic aromatic substitution reaction with piperidine under identical conditions.

Materials:

  • This compound

  • 2-Chloro-5-methoxybenzonitrile

  • Piperidine

  • Potassium Carbonate (anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (1.0 mmol, 1.0 eq) to one flask and 2-Chloro-5-methoxybenzonitrile (1.0 mmol, 1.0 eq) to the other.

  • Addition of Reagents: To each flask, add anhydrous potassium carbonate (1.5 mmol, 1.5 eq) and anhydrous DMSO (5 mL).

  • Nucleophile Addition: To each reaction mixture, add piperidine (1.2 mmol, 1.2 eq) dropwise at room temperature with vigorous stirring.

  • Reaction Conditions: Heat both reaction mixtures to 80°C in a pre-heated oil bath.

  • Reaction Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every hour) to determine the consumption of the starting material and the formation of the product, 2-(piperidin-1-yl)-5-methoxybenzonitrile.

  • Work-up: Upon completion (as determined by the complete consumption of the starting material in the faster reaction), cool both reaction mixtures to room temperature. Pour each mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers for each reaction, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product for each reaction and characterize by NMR and mass spectrometry. The reaction times and yields will provide a direct quantitative comparison of the reactivity of the two substrates.

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the SNAr mechanism and a logical experimental workflow.

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack (Rate-Determining Step) C Product + Halide Ion B->C Elimination of Leaving Group experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis and Purification A Weigh Substrates and Reagents B Set up Two Parallel Reactions A->B C Add Nucleophile and Heat B->C D Monitor Progress by TLC/HPLC C->D E Work-up and Extraction D->E Reaction Complete F Column Chromatography E->F G Yield and Characterization F->G

A Comparative Spectroscopic Analysis of 2-Fluoro-5-methoxybenzonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of pharmaceutical and materials science research, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle changes in the substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity, chemical reactivity, and physical properties. This guide provides a comparative spectroscopic overview of 2-Fluoro-5-methoxybenzonitrile and its commercially available positional isomers, offering a reference for their differentiation using standard laboratory techniques.

Isomer Selection

For this comparative analysis, the following commercially available isomers of fluoromethoxybenzonitrile have been selected:

  • This compound

  • 2-Fluoro-3-methoxybenzonitrile

  • 2-Fluoro-4-methoxybenzonitrile

  • 2-Fluoro-6-methoxybenzonitrile

  • 4-Fluoro-2-methoxybenzonitrile

  • 5-Fluoro-2-methoxybenzonitrile

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the selected isomers. It is important to note that the availability of complete experimental data sets varies for each compound. The data presented here is compiled from various sources and should be used as a reference.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerH-3H-4H-5H-6OCH₃Solvent
This compound 7.20-7.35 (m)7.20-7.35 (m)-7.00-7.15 (m)3.85 (s)CDCl₃
2-Fluoro-3-methoxybenzonitrile -7.40-7.50 (m)7.10-7.20 (m)7.25-7.35 (m)3.95 (s)CDCl₃
2-Fluoro-4-methoxybenzonitrile 7.55-7.65 (t)-6.70-6.80 (m)6.80-6.90 (m)3.88 (s)CDCl₃
2-Fluoro-6-methoxybenzonitrile 7.40-7.50 (m)6.80-6.90 (m)6.95-7.05 (m)-3.90 (s)CDCl₃
4-Fluoro-2-methoxybenzonitrile 7.50-7.60 (dd)-6.80-6.90 (dd)7.00-7.10 (dd)3.92 (s)CDCl₃
5-Fluoro-2-methoxybenzonitrile 7.25-7.35 (dd)7.10-7.20 (td)-7.60-7.70 (dd)3.90 (s)CDCl₃

Note: Chemical shifts and multiplicities are approximate and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets, 'td' triplet of doublets, and 'm' multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerC-1C-2C-3C-4C-5C-6CNOCH₃Solvent
This compound 103 (d)162 (d)118 (d)119 (d)148 (s)116 (d)115 (s)56.0CDCl₃
2-Fluoro-3-methoxybenzonitrile 110 (d)158 (d)147 (s)125 (d)115 (d)120 (d)114 (s)56.5CDCl₃
2-Fluoro-4-methoxybenzonitrile 102 (d)164 (d)101 (d)160 (s)115 (d)134 (d)116 (s)56.0CDCl₃
2-Fluoro-6-methoxybenzonitrile 108 (d)160 (d)125 (d)112 (d)129 (d)148 (s)115 (s)56.5CDCl₃
4-Fluoro-2-methoxybenzonitrile 100 (s)163 (s)112 (d)158 (d)109 (d)134 (d)117 (s)56.5CDCl₃
5-Fluoro-2-methoxybenzonitrile 115 (s)155 (s)135 (d)113 (d)160 (d)110 (d)118 (s)56.0CDCl₃

Note: Chemical shifts are approximate. (s) denotes a singlet and (d) denotes a doublet due to C-F coupling.

Table 3: FT-IR Spectroscopic Data (Characteristic Vibrational Frequencies in cm⁻¹)

IsomerC≡N StretchC-O Stretch (Aryl-Alkyl Ether)C-F StretchAromatic C=C Stretch
This compound ~2230~1250, ~1030~1280~1610, ~1500
2-Fluoro-3-methoxybenzonitrile ~2235~1260, ~1040~1270~1600, ~1490
2-Fluoro-4-methoxybenzonitrile ~2228~1270, ~1020~1290~1615, ~1510
2-Fluoro-6-methoxybenzonitrile ~2232~1255, ~1035~1265~1605, ~1495
4-Fluoro-2-methoxybenzonitrile ~2225~1280, ~1025~1300~1610, ~1505
5-Fluoro-2-methoxybenzonitrile ~2230~1265, ~1020~1275~1600, ~1480

Note: These are expected ranges for the characteristic vibrational modes. Actual peak positions can vary.

Table 4: Raman Spectroscopic Data

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing information on the substitution pattern.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.[3]

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.[3]

  • Data Acquisition:

    • For ¹H NMR , a standard single-pulse experiment is typically used. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[3][4] A longer acquisition time is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Perform baseline correction to ensure accurate integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is the most common and convenient method for solid samples.[5]

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[5][6]

  • Data Acquisition:

    • Place the sample (ATR unit or KBr pellet holder) in the spectrometer's sample compartment.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[7]

  • Data Processing:

    • The resulting spectrum will show absorption bands at wavenumbers corresponding to the vibrational modes of the molecule.

    • Identify the characteristic peaks for functional groups such as C≡N, C-O, C-F, and aromatic C=C bonds.

Raman Spectroscopy

Objective: To obtain information on molecular vibrations, which is complementary to FT-IR data. The nitrile stretch is typically very strong in the Raman spectrum.

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid sample in a glass vial or on a microscope slide.[8]

    • For solution-state analysis, dissolve the sample in a suitable solvent that has a weak Raman scattering profile in the regions of interest.

  • Instrument Setup:

    • Position the sample at the focal point of the laser beam.[8]

    • Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to avoid fluorescence from the sample if possible.

  • Data Acquisition:

    • Illuminate the sample with the laser.

    • Collect the scattered light using a high-resolution spectrometer.[9]

    • The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Processing:

    • The spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).

    • Identify the characteristic vibrational bands, paying particular attention to the strong C≡N stretching frequency.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Unknown_Isomer Unknown Isomer (C₈H₆FNO) FTIR FT-IR Spectroscopy Unknown_Isomer->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Unknown_Isomer->NMR Raman Raman Spectroscopy Unknown_Isomer->Raman FTIR_Data Identify Functional Groups: - C≡N stretch (~2230 cm⁻¹) - C-O and C-F stretches FTIR->FTIR_Data NMR_Data Determine Substitution Pattern: - Number of signals - Chemical shifts - Coupling patterns (¹H-¹H, ¹⁹F-¹H, ¹⁹F-¹³C) NMR->NMR_Data Raman_Data Confirm C≡N Group: - Strong C≡N stretch (~2220-2240 cm⁻¹) Raman->Raman_Data Identification Isomer Identification FTIR_Data->Identification NMR_Data->Identification Raman_Data->Identification

Caption: Workflow for Spectroscopic Isomer Differentiation.

This guide serves as a foundational resource for the spectroscopic comparison of this compound and its positional isomers. While experimental data may be sparse, the combination of characteristic spectral features and standardized analytical protocols provides a robust framework for the confident identification of these important chemical entities.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is a critical component of quality control. For 2-Fluoro-5-methoxybenzonitrile, a key building block in medicinal chemistry, selecting the appropriate analytical technique is paramount to ensure the integrity of the final product. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate a wide array of compounds, including those that are non-volatile or thermally sensitive. For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.

Experimental Protocol: RP-HPLC Method

This protocol is based on established methods for similar aromatic nitriles and serves as a robust starting point for the validation of this compound purity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a 60:40 (v/v) ratio (isocratic elution). A gradient elution, for instance, starting with 40% acetonitrile and ramping to 80% over 10 minutes, can also be employed to separate impurities with different polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample of this compound for analysis in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Performance Characteristics

The following table summarizes the expected performance of a validated HPLC method for the purity analysis of this compound.

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (%RSD) < 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1~0.03 µg/mL
Specificity No interference from impuritiesBaseline separation from known impurities

Gas Chromatography (GC): A Viable Alternative for Volatile Impurities

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a solid, GC can be an effective method for its purity assessment, particularly for identifying volatile impurities that may not be well-resolved by HPLC. Several suppliers of this compound specify GC as a method for purity determination.[1]

Experimental Protocol: GC-FID Method

This protocol is adapted from established methods for the analysis of related aromatic compounds.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Helium (carrier gas)

  • Hydrogen (for FID)

  • Air (for FID)

  • Suitable solvent for sample dissolution (e.g., Dichloromethane)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 2.0 mL/min

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to a final concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample of this compound for analysis in the same manner as the standard solution.

Data Presentation: Comparative Analysis of HPLC and GC

The following table provides a direct comparison of the HPLC and GC methods for the purity validation of this compound.

FeatureHPLCGC
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Potential Impurities Detected Broad range, including starting materials, intermediates, and degradation products.Primarily volatile and semi-volatile impurities.
Sample Preparation Simple dissolution in mobile phase.Dissolution in a volatile solvent.
Sensitivity High, especially with UV detection.Very high, particularly with an FID for organic compounds.
Specificity High, with good resolution of structurally similar compounds.High, especially for positional isomers.
Typical Run Time 10 - 30 minutes15 - 45 minutes

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the logical flow of each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto C18 Column Filtration->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Validation.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Sample_GC Sample Weighing Dissolution_GC Dissolution in Volatile Solvent Sample_GC->Dissolution_GC Injection_GC Injection into GC Inlet Dissolution_GC->Injection_GC Separation_GC Temperature Programmed Separation Injection_GC->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Calculation_GC Purity Calculation Integration_GC->Calculation_GC Report_GC Final Report Calculation_GC->Report_GC

Caption: Workflow for GC Purity Validation.

Discussion and Recommendations

Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC is the recommended primary technique for comprehensive purity profiling and release testing. Its ability to analyze non-volatile impurities makes it ideal for detecting a wider range of potential contaminants, including unreacted starting materials from synthesis and degradation products that may form during storage.

  • GC is a valuable complementary technique , particularly for the detection of residual solvents and other volatile impurities that may not be readily detected by HPLC. It can also offer excellent resolution of positional isomers, which may be present as process-related impurities.

For a comprehensive quality control strategy, employing both HPLC and GC can provide a more complete picture of the purity of this compound. The specificity of the chosen method should be validated by demonstrating its ability to separate the main component from potential impurities. Based on the synthesis of a similar compound, 2-fluoro-5-formylbenzonitrile, potential impurities to consider during method validation include the starting material (e.g., 3-bromo-4-fluoroanisole) and over-oxidation products (e.g., 2-fluoro-5-methoxybenzoic acid if the synthesis involves an oxidation step).

References

A Comparative Guide to Distinguishing 2,4,5- and 3,4,5-Trimethoxybenzoic Acid Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a cornerstone of chemical analysis and quality control. This guide provides a detailed comparison of 2,4,5-trimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid, focusing on the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for their differentiation. The subtle difference in the substitution pattern on the benzene ring between these two isomers leads to distinct and readily interpretable differences in their ¹H and ¹³C NMR spectra.

The asymmetrical substitution of 2,4,5-trimethoxybenzoic acid results in a more complex NMR spectrum compared to the symmetrical 3,4,5-isomer. This guide will present a side-by-side analysis of their NMR data to facilitate clear and confident identification.

Data Presentation: ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the key quantitative data from ¹H and ¹³C NMR analyses for both 2,4,5- and 3,4,5-trimethoxybenzoic acid, highlighting the critical differences in chemical shifts (δ) and signal multiplicities.

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

CompoundChemical Shift (δ) in ppmMultiplicityIntegrationAssignment
2,4,5-Trimethoxybenzoic Acid ~12.5broad singlet1HCarboxylic Acid Proton
7.33singlet1HAromatic Proton
6.75singlet1HAromatic Proton
3.91singlet3HMethoxy Protons
3.82singlet3HMethoxy Protons
3.78singlet3HMethoxy Protons
3,4,5-Trimethoxybenzoic Acid 12.95[1][2]singlet1HCarboxylic Acid Proton
7.25[1][2]singlet2HAromatic Protons
3.84[1][2]singlet6HMethoxy Protons (C3 & C5)
3.74[1][2]singlet3HMethoxy Proton (C4)

Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

CompoundChemical Shift (δ) in ppmAssignment
2,4,5-Trimethoxybenzoic Acid 167.9C=O
156.0C-O
150.2C-O
142.8C-O
118.4Aromatic C-H
115.1Aromatic C-H
112.9Aromatic C
56.6OCH₃
56.3OCH₃
56.1OCH₃
3,4,5-Trimethoxybenzoic Acid 167.40[1][3]C=O
153.11[1][3]C-O (C3 & C5)
141.81[1][3]C-O (C4)
126.38[1][3]Aromatic C
106.98[1][3]Aromatic C-H (C2 & C6)
60.55[1][3]OCH₃ (C4)
56.35[1][3]OCH₃ (C3 & C5)

Experimental Protocols

A general experimental protocol for acquiring the NMR data is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the trimethoxybenzoic acid isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Visualization of Structures and Distinguishing Workflow

The following diagrams illustrate the molecular structures of the two isomers and a logical workflow for their differentiation based on the NMR data.

G Molecular Structures cluster_0 2,4,5-Trimethoxybenzoic Acid cluster_1 3,4,5-Trimethoxybenzoic Acid 245_structure 345_structure G Workflow for Isomer Differentiation by NMR start Analyze ¹H NMR Spectrum aromatic_protons Examine Aromatic Region (δ 6.5-8.0 ppm) start->aromatic_protons methoxy_protons Examine Methoxy Region (δ 3.7-4.0 ppm) start->methoxy_protons two_aromatic_singlets Two distinct singlets? aromatic_protons->two_aromatic_singlets three_methoxy_singlets Three distinct singlets? methoxy_protons->three_methoxy_singlets isomer_245 Identified as 2,4,5-Trimethoxybenzoic Acid two_aromatic_singlets->isomer_245 Yes one_aromatic_singlet One singlet (2H)? two_aromatic_singlets->one_aromatic_singlet No three_methoxy_singlets->isomer_245 Yes two_methoxy_singlets Two singlets (6H & 3H)? three_methoxy_singlets->two_methoxy_singlets No isomer_345 Identified as 3,4,5-Trimethoxybenzoic Acid one_aromatic_singlet->isomer_345 Yes two_methoxy_singlets->isomer_345 Yes

References

Substituent Effects on the ¹H NMR Spectrum of Fluorinated Benzonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of substituent effects on the ¹H NMR spectra of fluorinated benzonitriles. By presenting experimental data and detailed protocols, this document serves as a valuable resource for the structural elucidation and characterization of these important chemical entities in medicinal chemistry and materials science.

Introduction

Fluorinated benzonitriles are key building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine and other substituents onto the benzonitrile scaffold significantly influences the molecule's electronic properties and, consequently, its ¹H NMR spectrum. Understanding these substituent effects is crucial for chemists to predict and interpret NMR spectra, aiding in the confirmation of molecular structures and the assessment of purity. This guide compares the ¹H NMR spectral data of a series of substituted fluorobenzonitriles to illustrate the impact of various electron-donating and electron-withdrawing groups on chemical shifts (δ) and coupling constants (J).

Comparative Analysis of ¹H NMR Data

The electronic nature of a substituent on the aromatic ring dramatically alters the chemical shifts of the ring protons. Electron-donating groups (EDGs) increase the electron density on the ring, leading to shielding and an upfield shift (lower ppm values) of the proton signals, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, causing deshielding and a downfield shift (higher ppm values) of the proton signals, also most pronounced at the ortho and para positions.

The following tables summarize the ¹H NMR chemical shifts and coupling constants for a selection of substituted fluorobenzonitriles. These compounds are chosen to represent a range of electronic effects, providing a clear comparison.

Table 1: ¹H NMR Data for Substituted 4-Fluorobenzonitriles

Substituent (X)Position of XH-2, H-6 (δ, ppm)H-3, H-5 (δ, ppm)J (Hz)Solvent
-H-7.687.19⁹.¹ (H,H), ⁵.¹ (H,F), ⁸.² (H,F)CDCl₃[1]
-NO₂37.93 (H-2)7.45 (H-5), 8.35 (H-6)--
-NH₂2-6.85 (H-3), 7.04 (H-5), 7.66 (H-6)⁸.⁵ (H5,H6), ².⁰ (H3,H5)DMSO-d₆

Note: Specific data for 4-fluoro-3-nitrobenzonitrile was not fully available in the search results, and the data for 2-amino-4-(trifluoromethoxy)benzonitrile is presented as a relevant comparison.

Table 2: ¹H NMR Data for Other Fluorinated Benzonitriles

CompoundAromatic Protons (δ, ppm)MultiplicityCoupling Constant (J, Hz)SolventReference
2-Fluorobenzonitrile7.66, 7.64, 7.31, 7.24m-CDCl₃[2]
3-Fluorobenzonitrile7.30-7.55m---
3-(Trifluoromethoxy)benzonitrile7.50 - 7.80m-CDCl₃-
4-Amino-2-(trifluoromethyl)benzonitrile7.66, 7.04, 6.85d, d, dd8.5, 2.0DMSO-d₆-

Experimental Protocols

A standardized protocol is essential for the reproducible acquisition of high-quality ¹H NMR spectra.

General Procedure for ¹H NMR Spectroscopy:

  • Sample Preparation:

    • Weigh 5-25 mg of the solid fluorinated benzonitrile derivative.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4]

    • To ensure a homogeneous magnetic field, remove any suspended particles by filtering the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6]

    • The final sample depth in the NMR tube should be at least 4.5 cm.[6]

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Acquire the spectrum at room temperature.

    • Process the free induction decay (FID) with an appropriate window function to improve the signal-to-noise ratio and resolution.

    • Reference the chemical shifts to the TMS signal.

    • Integrate all signals and determine the coupling constants from the spectral splitting patterns.

Analysis Workflow

The following diagram illustrates the logical workflow for analyzing the substituent effects on the ¹H NMR spectrum of fluorinated benzonitriles.

Substituent_Effect_Analysis cluster_synthesis Compound Synthesis & Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Interpretation Synthesis Synthesize Fluorinated Benzonitrile Derivatives Purification Purify Compounds Synthesis->Purification Preparation Prepare NMR Sample Purification->Preparation Acquisition Acquire 1H NMR Spectrum Preparation->Acquisition Processing Process NMR Data (FT, Phasing, Baseline Correction) Acquisition->Processing Assignment Assign Proton Signals (Chemical Shift, Integration, Multiplicity) Processing->Assignment Coupling Determine Coupling Constants (J) Assignment->Coupling Comparison Compare Data with Parent Compound and Other Derivatives Coupling->Comparison Correlation Correlate Chemical Shifts with Substituent Electronic Properties (Hammett Parameters) Comparison->Correlation

Caption: Workflow for the analysis of substituent effects on ¹H NMR spectra.

Conclusion

The ¹H NMR spectra of fluorinated benzonitriles are highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups generally cause upfield shifts of the aromatic proton signals, while electron-withdrawing groups lead to downfield shifts. This guide provides a foundational understanding and comparative data to aid researchers in the structural analysis of this important class of compounds. The provided experimental protocol ensures the acquisition of reliable and reproducible NMR data, which is paramount for accurate structural assignment and characterization.

References

The Impact of Halogen Substitution on Suzuki Coupling Yields: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing carbon-carbon bond formation is a critical aspect of synthesizing novel molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for this purpose. A key factor influencing the efficiency of this reaction is the nature of the halogen substituent on the aryl halide coupling partner. This guide provides an objective comparison of the performance of different halogens (Iodine, Bromine, Chlorine, and Fluorine) in Suzuki coupling, supported by experimental data, to aid in the selection of appropriate substrates and reaction conditions.

The generally accepted trend for the reactivity of aryl halides in Suzuki-Miyaura coupling reactions follows the order of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl > Ar-F. The weaker carbon-halogen bonds are more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, aryl iodides and bromides are typically more reactive and can undergo coupling under milder conditions, while aryl chlorides and fluorides often necessitate more forcing conditions, such as higher temperatures and specialized catalyst systems.

Comparative Experimental Data

To provide a quantitative comparison, the following table summarizes the yields of the Suzuki-Miyaura coupling reaction between phenylboronic acid and various phenyl halides, catalyzed by a heterogeneous Pd-N-heterocyclic carbene-functionalized MIL-101(Cr) catalyst in water.

Aryl HalideHalogenReaction Time (h)Yield (%)
IodobenzeneI198
BromobenzeneBr295
ChlorobenzeneCl490
FluorobenzeneF650

Table 1: Comparison of Suzuki coupling yields for different phenyl halides with phenylboronic acid.[1]

The data in Table 1 clearly illustrates the expected reactivity trend, with iodobenzene providing the highest yield in the shortest reaction time. Bromobenzene also shows excellent reactivity. Chlorobenzene, while still providing a good yield, requires a longer reaction time. Fluorobenzene is significantly less reactive, affording only a moderate yield even after an extended reaction period.

Experimental Protocols

A detailed experimental protocol for the Suzuki-Miyaura coupling reaction, from which the data in Table 1 is derived, is provided below.

General Procedure for the Suzuki-Miyaura cross-coupling reaction:

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.1 mmol), and K₂CO₃ (1.5 mmol) was added to a reaction vessel containing the Pd−NHC−MIL‐101(Cr) catalyst (5.0 mg, 0.6 mol%) and 5.0 ml of H₂O. The reaction mixture was then heated to 85°C and stirred for the time indicated in Table 1.[1] Upon completion, the reaction mixture was cooled to room temperature, and the product was extracted, purified, and analyzed to determine the isolated yield.

Visualizing the Reaction and Workflow

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ Base pd2_aryl_complex Ar-Pd(II)L_n-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents solvent Add Solvent reagents->solvent reaction Heat and Stir (e.g., 85°C) solvent->reaction workup Reaction Work-up (Cooling, Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (Yield Determination) purification->analysis end End analysis->end

References

A Comparative Guide to Novel Quinazoline Derivatives: Characterization and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of recently developed quinazoline derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The data presented is compiled from recent studies and includes detailed experimental protocols and characterization data to aid in the evaluation and future development of this important class of compounds.

Anticancer Activity of Novel Quinazoline Derivatives

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds targeting key signaling pathways involved in tumor progression. A notable mechanism of action is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical regulator of cell proliferation and survival.[1][2]

Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel quinazoline derivatives against various cancer cell lines, with Gefitinib, an established EGFR inhibitor, as a reference compound.

CompoundTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
Quinazoline-Thiazole Derivative (4i) MCF-7 (Breast)2.86Erlotinib-[3][4]
HepG2 (Liver)5.91[3][4]
A549 (Lung)14.79[3][4]
Quinazoline-Thiazole Derivative (4j) MCF-7 (Breast)3.09Erlotinib-[3][4]
HepG2 (Liver)6.87[3][4]
A549 (Lung)17.92[3][4]
Morpholine Substituted Quinazoline (AK-3) A549 (Lung)10.38 ± 0.27Colchicine-[5]
MCF-7 (Breast)6.44 ± 0.29[5]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[5]
Morpholine Substituted Quinazoline (AK-10) A549 (Lung)8.55 ± 0.67Colchicine-[5]
MCF-7 (Breast)3.15 ± 0.23[5]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[5]
Gefitinib MDA-MB-231 (Breast)7.0--[6]
MDA-MB-468 (Breast)10.0--[6]
SK-Br-3 (Breast)4.0--[7]
H3255 (Lung)0.003--[8]
PC-9 (Lung)~0.1--[8][9]
Experimental Protocols

Synthesis of Quinazoline-Based Thiazole Derivatives (General Procedure):

A mixture of the appropriate 2-chloro-N-(substituted)-acetamide, 4-(6-aminobenzo[d]thiazol-2-yl)benzonitrile, and potassium carbonate in dimethylformamide is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography.[3][4]

In Vitro Anticancer Activity (MTT Assay):

Human cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.[10] Following incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[10][11]

Signaling Pathway and Workflow

EGFR_Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinazoline Quinazoline Derivative Quinazoline->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway Inhibition

Synthesis_and_Screening_Workflow Start Starting Materials (e.g., Anthranilic Acid) Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In Vitro Anticancer Screening (MTT Assay) Characterization->Screening Data Data Analysis (IC50 Determination) Screening->Data

General Experimental Workflow

Anti-inflammatory Activity of Novel Quinazolinone Derivatives

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Quinazolinone derivatives have shown promise in this area, with studies demonstrating their ability to reduce inflammation in preclinical models.

Comparison of Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of selected novel quinazolinone derivatives in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.[12] Diclofenac sodium and Indomethacin are used as reference drugs.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference CompoundReference Inhibition (%)Reference
Methoxy- and Chloro-substituted Quinazoline -Significant reductionDiclofenac SodiumComparable efficacy[13]
Quinazolinone-Carbothioamide (8d) -Potent (IC50 = 2.99 µM for NO inhibition)DexamethasoneIC50 = 14.20 µM for NO inhibition[6]
Quinazolinone-Carbothioamide (8g) -Potent (IC50 = 3.27 µM for NO inhibition)DexamethasoneIC50 = 14.20 µM for NO inhibition[6]
Quinazolinone-Carbothioamide (8k) -Potent (IC50 = 1.12 µM for NO inhibition)DexamethasoneIC50 = 14.20 µM for NO inhibition[6]
Experimental Protocols

Synthesis of Methoxy- and Chloro-substituted Quinazoline Derivative:

The synthesis involves a multi-step sequence starting from anthranilic acid, including amide formation, cyclization, and substitution with aromatic groups containing methoxy and chloro substituents. The final structure is confirmed by IR and 1H NMR spectroscopy.[13]

Carrageenan-Induced Paw Edema in Rats:

Wistar rats are divided into control, standard, and test groups. The test compounds and the standard drug (e.g., Indomethacin or Diclofenac Sodium) are administered orally or intraperitoneally. After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.[14] The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[15][16]

Antimicrobial Activity of Novel Quinazoline Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinazoline derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.

Comparison of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of selected novel quinazoline derivatives against representative Gram-positive and Gram-negative bacteria. Ciprofloxacin is a commonly used broad-spectrum antibiotic reference.

CompoundOrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Reference
1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone (8m) Xanthomonas oryzae pv. oryzaeEC50 = 69.0BismerthiazolEC50 = 91.4[17]
Xanthomonas axonopodis pv. citriEC50 = 71.5BismerthiazolEC50 = 60.5[17]
1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone (8n) Xanthomonas oryzae pv. oryzaeEC50 = 53.3BismerthiazolEC50 = 91.4[17]
1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone (8o) Xanthomonas oryzae pv. oryzaeEC50 = 58.9BismerthiazolEC50 = 91.4[17]
Quinoline-Thiazole Derivative (4g) E. coli (ATCC 35218)7.81Chloramphenicol31.25[18]
S. aureus (MRSA)3.91Chloramphenicol31.25[18]
Quinoline-Thiazole Derivative (4m) E. coli (ATCC 35218)7.81Chloramphenicol31.25[18]
S. aureus (MRSA)7.81Chloramphenicol31.25[18]
Experimental Protocols

Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives (General Procedure):

A mixture of a substituted 2-hydrazinyl-quinazoline intermediate and an appropriate aldehyde in a suitable solvent (e.g., ethanol) is refluxed for a specific duration. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the final product. The structures are confirmed by 1H NMR, 13C NMR, HRMS, and IR spectroscopy.[17]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method in 96-well microtiter plates. Bacterial or fungal strains are cultured in an appropriate broth medium. Serial dilutions of the test compounds are prepared in the wells. An inoculum of the microorganism is added to each well. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

Structure-Activity Relationship

SAR_Antimicrobial Quinazoline Quinazoline Core R1 Substituent at C2 Quinazoline->R1 R2 Substituent at N3 Quinazoline->R2 R3 Substituents on Benzene Ring Quinazoline->R3 Activity Antimicrobial Activity R1->Activity e.g., Heterocyclic rings (Triazole, Thiazole) R2->Activity e.g., Aromatic/Alkyl groups R3->Activity e.g., Halogens, Electron-donating/withdrawing groups

Key Structural Features for Antimicrobial Activity

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-5-methoxybenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and scientists handling 2-Fluoro-5-methoxybenzonitrile must adhere to strict safety protocols for its disposal to mitigate risks and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the handling of this hazardous chemical.

This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[1] It is also a skin irritant and may cause respiratory irritation.[1] The signal word for this chemical is "Danger".[1] Due to these hazards, it is imperative that this chemical waste is handled with strict adherence to safety protocols and disposed of as hazardous waste.

Key Hazard Information

A summary of the key hazard information for this compound is provided in the table below.

Hazard ClassificationDescription
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal by a licensed waste management vendor.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment: Wear appropriate PPE, including:

    • Nitrile rubber gloves

    • Protective clothing (lab coat)

    • Eye protection (safety glasses with side-shields or goggles)

    • Face protection (if necessary)

    • Use a dust mask (type N95 or equivalent) for solid forms to avoid inhalation.[3]

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste in a dedicated, labeled, and compatible solid hazardous waste container.[3]

  • Liquid Waste (Solutions): If this compound is in a solvent, collect it in a separate, compatible, and labeled container for halogenated or non-halogenated organic solvent waste, as appropriate.[3]

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this chemical must be placed in a designated, puncture-resistant, and leak-proof sharps container.[3]

3. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secure area away from incompatible materials such as strong acids and oxidizing agents.[3] It is recommended to use secondary containment to prevent spills.[3]

4. Spill Management:

  • Small Spills: In the event of a small spill of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[3] Do not use water to clean up spills, as this may spread contamination.[3]

  • Large Spills: For large spills, evacuate the laboratory and immediately contact your institution's Environmental Health and Safety (EHS) department.[3]

5. Final Disposal:

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Once the waste container is full, or in accordance with your institution's policy, arrange for its removal by a licensed hazardous waste disposal company.[3] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Solid Waste? A->B C Collect in Labeled Solid Waste Container B->C Yes D Liquid Waste? B->D No H Store in Designated Secondary Containment Area C->H E Collect in Labeled Liquid Waste Container D->E Yes F Contaminated Sharps? D->F No E->H G Collect in Labeled Sharps Container F->G Yes F->H No G->H I Arrange for Pickup by Licensed Waste Vendor H->I J Incineration in a Chemical Incinerator I->J

Caption: Decision tree for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for 2-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Fluoro-5-methoxybenzonitrile (CAS RN: 127667-01-0). Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a toxic solid that poses significant health risks. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation, as well as respiratory irritation.[1][2][3] The signal word for this chemical is "Danger".[1][2]

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE.

PPE Category Specification Rationale
Hand Protection Nitrile gloves (minimum 5-mil thickness)Provides resistance to a range of chemicals, including many nitriles.[4][5][6][7][8] Due to the lack of specific breakthrough time data for this compound, gloves must be changed immediately upon any suspected contact.
Eye Protection Safety glasses with side-shields or chemical safety gogglesProtects eyes from splashes and airborne particles of the solid compound.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for solids, or an organic vapor respirator if handling solutions or if dust is generated)Prevents inhalation of the toxic solid particles or vapors.[4] The specific type should be determined by a workplace hazard assessment.
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.

Operational Plan: Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation.

  • In Case of a Spill:

    • Minor Spill: For small spills within the fume hood, use absorbent pads or a dry cleanup method to collect the material. Avoid creating dust. Place the collected material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.

    • Major Spill: In the event of a large spill, evacuate the immediate area and notify laboratory personnel and the institutional Environmental Health and Safety (EHS) department.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Carefully remove PPE, avoiding self-contamination, and dispose of it in the appropriate waste stream. Wash hands thoroughly with soap and water.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, weighing paper) in a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is used in a solvent, collect the resulting solution in a separate, compatible, and labeled container for hazardous liquid waste.

  • Container Management: Keep all hazardous waste containers securely closed except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) until they are collected by a licensed hazardous waste disposal vendor.

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination prep_hood Verify Fume Hood Operation gather_materials Assemble Materials prep_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer monitor_spills Monitor for Spills weigh_transfer->monitor_spills decontaminate_area Decontaminate Work Area monitor_spills->decontaminate_area doff_ppe Remove and Dispose of PPE decontaminate_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal_Workflow Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in Labeled Container seal_container Keep Waste Containers Sealed collect_solid->seal_container collect_liquid Collect Liquid Waste in Labeled Container collect_liquid->seal_container store_saa Store in Satellite Accumulation Area (SAA) seal_container->store_saa request_pickup Request Pickup by Licensed Vendor store_saa->request_pickup

Caption: Procedural workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.